5-CM-H2Dcfda
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1219794-09-8 |
|---|---|
Molecular Formula |
C27H19Cl3O8 |
Molecular Weight |
577.8 g/mol |
IUPAC Name |
acetyl 5-(chloromethyl)-2-(3,6-diacetyloxy-2,7-dichloro-9H-xanthen-9-yl)benzoate |
InChI |
InChI=1S/C27H19Cl3O8/c1-12(31)35-24-9-22-18(7-20(24)29)26(19-8-21(30)25(36-13(2)32)10-23(19)38-22)16-5-4-15(11-28)6-17(16)27(34)37-14(3)33/h4-10,26H,11H2,1-3H3 |
InChI Key |
MGBKFIKRHPXEGN-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=C(C=C2C(C3=CC(=C(C=C3OC2=C1)OC(=O)C)Cl)C4=C(C=C(C=C4)CCl)C(=O)OC(=O)C)Cl |
Canonical SMILES |
CC(=O)OC1=C(C=C2C(C3=CC(=C(C=C3OC2=C1)OC(=O)C)Cl)C4=C(C=C(C=C4)CCl)C(=O)OC(=O)C)Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CM-H2DCFDA; CMH2DCFDA; CM H2DCFDA |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to 5-CM-H2DCFDA for the Measurement of Cellular Reactive Oxygen Species
This guide provides a comprehensive overview of 5-(and-6)-chloromethyl-2',7'-dichlorodihydrofluorescein diacetate (5-CM-H2DCFDA), a key fluorogenic probe used for detecting reactive oxygen species (ROS) in living cells. It is intended for researchers, scientists, and drug development professionals who require a detailed understanding of its mechanism and practical application.
Core Mechanism of Action
This compound is a cell-permeant indicator for general oxidant levels within a cell.[1][2] Its utility is based on a multi-step process that transforms the initially non-fluorescent molecule into a highly fluorescent compound in the presence of ROS. The chloromethyl derivative of H2DCFDA, CM-H2DCFDA, is designed for much better retention in live cells compared to its predecessor, H2DCFDA.[3][4][5]
The mechanism unfolds as follows:
-
Cellular Uptake: The electrically neutral this compound molecule readily diffuses across the plasma membrane into the cell's cytoplasm.[4][5]
-
Intracellular Hydrolysis: Once inside the cell, intracellular esterases cleave the two acetate groups from the molecule.[3][6] This enzymatic action results in the formation of 5-chloromethyl-2',7'-dichlorodihydrofluorescein (CM-H2DCF), a polar molecule that is no longer membrane-permeant and is thus trapped within the cell.
-
Thiol Conjugation: The chloromethyl group reacts with intracellular thiols, such as those in glutathione, further enhancing the probe's retention within the cytoplasm.[3]
-
Oxidation by ROS: In the presence of reactive oxygen species—including hydrogen peroxide, hydroxyl radicals, and peroxynitrite—the non-fluorescent CM-H2DCF is oxidized.[4][5]
-
Fluorescence Emission: This oxidation yields the highly fluorescent product 2',7'-dichlorofluorescein (DCF), which can be detected by fluorescence microscopy, flow cytometry, or a fluorescence plate reader.[1][4][6] The intensity of the green fluorescence is directly proportional to the level of specific ROS within the cell.
Figure 1: Mechanism of this compound for ROS detection.
Data Presentation: Quantitative Summary
The following table summarizes the key quantitative parameters for the use of this compound.
| Parameter | Value | Source(s) |
| Excitation Wavelength (λex) | 485 - 495 nm | [1][4][7][8] |
| Emission Wavelength (λem) | 517 - 538 nm | [1][4][7][8][9] |
| Stock Solution Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) | [7][10] |
| Typical Stock Concentration | 5 - 10 mM | [6][7] |
| Working Concentration | 1 - 10 µM | [1][4][7][11] |
| Incubation Time | 15 - 60 minutes | [1][4][6][7][9][11] |
Experimental Protocols
Proper handling and execution are critical for obtaining reliable data. The probe is extremely light-sensitive and should be protected from light throughout the experiment.[6][7]
Protocol 1: ROS Detection in Adherent Cells via Fluorescence Plate Reader
This protocol is suitable for quantitative, high-throughput analysis of intracellular ROS levels.
-
Cell Seeding: Plate adherent cells in a 96-well black, clear-bottom plate and culture overnight to allow for attachment.
-
Reagent Preparation:
-
Prepare a 5-10 mM stock solution of this compound in anhydrous DMSO.[7] Store aliquots at -20°C, protected from light.
-
On the day of the experiment, dilute the stock solution to a final working concentration of 1-10 µM in pre-warmed, serum-free medium or a buffer such as Hank's Balanced Salt Solution (HBSS).[7][11]
-
-
Cell Treatment:
-
Remove the culture medium from the wells.
-
Wash the cells twice with warm HBSS or Phosphate-Buffered Saline (PBS).[11]
-
-
Probe Loading:
-
Washing: Remove the probe-containing medium and wash the cells twice with HBSS or PBS to remove any excess, unloaded probe.[11]
-
Induction of Oxidative Stress: Add your compound of interest or treatment condition (e.g., H₂O₂) to the wells.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity using a microplate reader with excitation set to ~485 nm and emission to ~535 nm.[1][8] Kinetic readings can be taken over time to monitor the dynamics of ROS production.
Protocol 2: ROS Detection via Flow Cytometry
This protocol allows for the quantification of ROS on a per-cell basis and can be combined with other markers, such as viability dyes.
-
Cell Preparation:
-
Reagent Preparation: Prepare a 1-10 µM working solution of this compound in a suitable buffer (e.g., HBSS).[4][7]
-
Probe Loading:
-
Induction of Oxidative Stress (Optional): The agent used to induce oxidative stress (e.g., H₂O₂) can be added concurrently with the probe.[4]
-
Washing: (Optional, but recommended) Centrifuge the cells, discard the supernatant, and resuspend in fresh buffer to remove extracellular probe.
-
Viability Staining (Optional): To exclude dead cells, which can autofluoresce or show high ROS levels, a viability dye like Propidium Iodide (PI) can be added just before analysis (e.g., 1 µg/mL final concentration).[4][5] Keep cells on ice after PI addition.[4]
-
Flow Cytometry Analysis: Analyze the cells immediately on a flow cytometer. Use a 488 nm laser for excitation and detect the DCF signal in the green channel (e.g., a 525/30 nm bandpass filter).[6] Gate on the live cell population (PI-negative) to quantify ROS production accurately.[4]
Figure 2: General experimental workflow for cellular ROS detection.
Key Considerations and Limitations
-
Specificity: CM-H2DCFDA is a probe for general oxidative stress and is not specific to a single type of ROS.[1][2] It can react with various species, which may complicate the interpretation of results.[12]
-
Light Sensitivity: The probe and its oxidized product are highly sensitive to light. Exposure to light, including the excitation source from a microscope or flow cytometer, can lead to photo-oxidation and artifactual increases in fluorescence.[6] All steps should be performed in the dark.
-
Probe Leakage: While the chloromethyl group significantly improves intracellular retention compared to H2DCFDA, some leakage of the oxidized, fluorescent DCF product can still occur, potentially affecting quantitation in long-term experiments.[3][13]
-
Cellular Health: Dead or dying cells can generate ROS, leading to false positives.[4][5] It is crucial to assess cell viability concurrently, for instance, by using a viability dye like Propidium Iodide in flow cytometry.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. Quantifying ROS levels using CM-H2DCFDA and HyPer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Generating and Detecting Reactive Oxygen Species—Section 18.2 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 4. Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA) [bio-protocol.org]
- 5. Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA) [en.bio-protocol.org]
- 6. med.emory.edu [med.emory.edu]
- 7. medchemexpress.com [medchemexpress.com]
- 8. doc.abcam.com [doc.abcam.com]
- 9. 2.7. Oxidative Stress Measurements with CM-H2DCFDA [bio-protocol.org]
- 10. interchim.fr [interchim.fr]
- 11. researchgate.net [researchgate.net]
- 12. Evidence for free radical formation during the oxidation of 2'-7'-dichlorofluorescin to the fluorescent dye 2'-7'-dichlorofluorescein by horseradish peroxidase: possible implications for oxidative stress measurements. | Sigma-Aldrich [sigmaaldrich.com]
- 13. DSpace [rivm.openrepository.com]
An In-depth Technical Guide to 5-CM-H2DCFDA Fluorescence for Cellular Oxidative Stress Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 5-(and-6)-chloromethyl-2',7'-dichlorodihydrofluorescein diacetate (5-CM-H2DCFDA), a widely utilized fluorescent probe for the detection of reactive oxygen species (ROS) within live cells. This document details the probe's mechanism of action, experimental protocols, and data interpretation, offering a valuable resource for researchers investigating cellular oxidative stress and its role in various signaling pathways.
Core Mechanism of this compound
This compound is a cell-permeable compound that serves as an indicator of general oxidative stress. Its utility is based on a multi-step process that transforms the non-fluorescent molecule into a highly fluorescent compound in the presence of ROS.
Initially, the cell-permeant this compound passively diffuses across the cell membrane into the cytoplasm.[1][2] Once inside the cell, intracellular esterases cleave the acetate groups from the molecule.[1][2][3] This enzymatic action results in the formation of a less membrane-permeable, non-fluorescent intermediate. The chloromethyl group of the probe then reacts with intracellular glutathione and other thiols, which enhances its retention within the cell.[3] In the presence of reactive oxygen species, such as hydrogen peroxide and hydroxyl radicals, this intermediate is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[1][2] The resulting fluorescence intensity is directly proportional to the level of intracellular ROS.
It is important to note that while commonly used, this compound is not specific to a single type of ROS and should be considered a probe for general oxidative stress.[4][5][6]
Quantitative Data Summary
For ease of reference and experimental design, the key quantitative parameters for this compound are summarized in the table below.
| Parameter | Value | Notes |
| Excitation Wavelength (max) | ~492–495 nm | Can be used with standard GFP/FITC filter sets.[2][7] |
| Emission Wavelength (max) | ~517–527 nm | Green fluorescence.[2][3] |
| Stock Solution Concentration | Up to 5 mM | Dissolved in high-quality, anhydrous DMSO, DMF, or ethanol.[3][8] |
| Working Concentration | 1–10 µM | The optimal concentration should be determined empirically for the specific cell type and experimental conditions.[8][9] |
| Incubation Time | 5–60 minutes | A loading time of 30 minutes is commonly used.[9][10] |
| Incubation Temperature | 37 °C | Optimal for most mammalian cell lines.[2] |
Visualizing the Mechanism and Workflow
To better understand the processes involved, the following diagrams illustrate the mechanism of this compound action and a typical experimental workflow.
Caption: Mechanism of this compound activation by intracellular ROS.
Caption: A generalized experimental workflow for measuring intracellular ROS using this compound.
Detailed Experimental Protocols
The following are generalized protocols for using this compound. It is crucial to optimize these protocols for specific cell types and experimental conditions.
Preparation of Reagents
-
This compound Stock Solution: Prepare a 5 mM stock solution by dissolving the probe in anhydrous DMSO.[8] Aliquot and store at -20°C, protected from light and moisture.[3][8]
-
This compound Working Solution: On the day of the experiment, dilute the stock solution to a final working concentration of 1-10 µM in a pre-warmed, serum-free medium or buffer such as PBS or HBSS.[8][9] This solution should be prepared fresh.
Protocol for Adherent Cells (96-well plate)
-
Seed adherent cells in a 96-well plate and allow them to attach overnight.
-
Apply the desired experimental treatment to the cells for the specified duration.
-
After treatment, carefully aspirate the culture medium and wash the cells twice with pre-warmed HBSS or PBS.[10]
-
Add the this compound working solution to each well and incubate for 30 minutes in a CO2 incubator in the dark.[10]
-
Remove the loading solution and wash the cells with HBSS or PBS.[10]
-
Immediately measure the fluorescence intensity using a microplate reader with excitation at ~495 nm and emission at ~525 nm.[2]
Protocol for Suspension Cells (Flow Cytometry)
-
Harvest suspension cells by centrifugation (e.g., 200 x g for 5 minutes).[2]
-
Wash the cell pellet with DPBS and centrifuge again.[2]
-
Resuspend the cell pellet in the this compound working solution at a density of approximately 1x10^6 cells/mL.[8]
-
Incubate the cells for 15-30 minutes at 37°C in the dark.
-
Centrifuge the cells, remove the supernatant, and wash the cells twice with PBS.[8]
-
Resuspend the final cell pellet in a suitable buffer for flow cytometry analysis.
-
Analyze the fluorescence of the cell population using a flow cytometer, typically in the FITC or green channel (e.g., FL-1).[2] To distinguish between live and dead cells, co-staining with a viability dye like Propidium Iodide (PI) is recommended, as dead cells can be a source of ROS.[1][2]
ROS and Cellular Signaling
Reactive oxygen species are not merely byproducts of cellular metabolism but also act as critical signaling molecules in a variety of cellular processes.[5][6] An imbalance in ROS production and elimination leads to oxidative stress, which is implicated in numerous pathological conditions.[1][5] this compound is a valuable tool for studying the role of ROS in these signaling cascades.
Caption: Generalized role of ROS in cellular signaling, detectable by this compound.
This diagram illustrates how various stimuli can lead to an increase in intracellular ROS, which can be detected by the oxidation of this compound. This rise in ROS can then modulate various downstream signaling pathways, ultimately leading to diverse cellular responses. By quantifying the changes in fluorescence, researchers can infer the involvement of oxidative stress in their experimental system.
References
- 1. Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA) [en.bio-protocol.org]
- 2. Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA) [bio-protocol.org]
- 3. CM-H2DCFDA (General Oxidative Stress Indicator) | LabX.com [labx.com]
- 4. researchgate.net [researchgate.net]
- 5. Quantifying ROS levels using CM-H2DCFDA and HyPer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cellular Redox Profiling Using High-content Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. echemi.com [echemi.com]
- 10. researchgate.net [researchgate.net]
Cellular Uptake and Localization of 5-CM-H2DCFDA: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular uptake, localization, and mechanism of action of 5-(and-6)-chloromethyl-2',7'-dichlorodihydrofluorescein diacetate (5-CM-H2DCFDA), a widely used fluorescent probe for the detection of reactive oxygen species (ROS) in living cells.
Introduction
This compound is a cell-permeant indicator for an array of reactive oxygen species. As a chloromethyl derivative of H2DCFDA, it exhibits superior cellular retention compared to its predecessor, making it suitable for long-term studies.[1] The probe's utility lies in its ability to passively diffuse across the cell membrane in a non-fluorescent state. Once inside the cell, it undergoes enzymatic modification to become a fluorescent reporter of cellular oxidative stress.
Mechanism of Cellular Uptake and Activation
The cellular uptake and activation of this compound is a multi-step process that relies on the enzymatic machinery of the cell.
2.1. Passive Diffusion: The diacetate form of the molecule is lipophilic, allowing it to freely cross the plasma membrane and enter the cytosol.
2.2. Intracellular Hydrolysis: Within the cell, ubiquitous intracellular esterases cleave the two acetate groups from the this compound molecule. This enzymatic reaction transforms the molecule into the non-fluorescent and less membrane-permeable 2',7'-dichlorodihydrofluorescein (H2DCF).
2.3. Thiol Conjugation for Enhanced Retention: The key feature of this compound is its chloromethyl group. This group readily reacts with intracellular thiols, primarily glutathione (GSH), in a reaction likely catalyzed by glutathione S-transferases. This conjugation forms a stable thioether bond, effectively trapping the probe inside the cell and significantly improving its retention.
2.4. Oxidation to a Fluorescent Product: In the presence of various reactive oxygen species, the reduced H2DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The intensity of the green fluorescence emitted by DCF is directly proportional to the level of intracellular ROS. While often used to measure hydrogen peroxide (H₂O₂), it is important to note that the probe can be oxidized by a variety of ROS, including hydroxyl radicals and peroxynitrite.[1] The oxidation of DCFH can also be facilitated by peroxidases, such as horseradish peroxidase, and may be influenced by intracellular iron levels.[2]
Subcellular Localization
Confocal microscopy studies have revealed that following de-esterification, the probe distributes within various cellular compartments. While it is predominantly found in the cytosol , significant localization has also been observed in mitochondria and, in plant cells, chloroplasts .[3][4] The specific distribution can be influenced by cell type and metabolic state. The uniform distribution throughout the cell has been observed in fibroblasts.[5]
Quantitative Data on Cellular Uptake and Fluorescence
Table 1: Illustrative Cellular Uptake of this compound in Different Cell Lines
| Cell Line | Incubation Time (minutes) | Mean Fluorescence Intensity (Arbitrary Units) |
| HeLa | 30 | 1500 ± 120 |
| A549 | 30 | 1250 ± 98 |
| Jurkat | 30 | 1800 ± 150 |
| Primary Neurons | 20 | 950 ± 80 |
Note: These values are for illustrative purposes only and will vary depending on experimental conditions such as probe concentration, cell density, and instrument settings.
Table 2: Factors Influencing this compound Fluorescence
| Factor | Effect on Fluorescence | Notes |
| Probe Concentration | Increases with concentration up to a saturation point. | High concentrations can lead to artifacts and cytotoxicity. Typical working concentrations range from 1-10 µM. |
| Incubation Time | Increases with time. | Optimal time should be determined empirically for each cell type. |
| Cellular Esterase Activity | Required for probe activation. | Varies between cell types. |
| Intracellular Glutathione Levels | Enhances probe retention. | Depletion of GSH may lead to probe leakage. |
| Presence of ROS | Directly proportional to the rate of fluorescence increase. | The primary determinant of signal intensity. |
| Light Exposure | Can cause photo-oxidation and increase background fluorescence. | Protect cells from light during and after staining. |
Experimental Protocols
5.1. General Protocol for Staining Cells with this compound
This protocol provides a general guideline for staining adherent or suspension cells. Optimization is recommended for specific cell types and experimental conditions.
-
Cell Preparation:
-
For adherent cells, seed cells in a suitable culture vessel (e.g., 96-well plate, chamber slide) and allow them to adhere overnight.
-
For suspension cells, harvest cells and wash them with a serum-free medium or phosphate-buffered saline (PBS).
-
-
Probe Preparation:
-
Prepare a stock solution of this compound (typically 1-10 mM) in anhydrous dimethyl sulfoxide (DMSO).
-
Immediately before use, dilute the stock solution to the desired working concentration (e.g., 5 µM) in a serum-free medium or an appropriate buffer like Hank's Balanced Salt Solution (HBSS). It is critical to prepare the working solution fresh.
-
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Add the this compound working solution to the cells.
-
Incubate the cells for 15-60 minutes at 37°C in the dark. The optimal incubation time should be determined empirically.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells twice with a pre-warmed serum-free medium or PBS to remove any excess probe.
-
-
Imaging and Analysis:
-
Add fresh, pre-warmed medium or buffer to the cells.
-
Immediately analyze the cells using fluorescence microscopy, flow cytometry, or a microplate reader.
-
Use excitation and emission wavelengths appropriate for fluorescein (FITC filter set), typically around 495 nm for excitation and 525 nm for emission.
-
5.2. Protocol for Quantifying ROS by Microplate Reader
-
Seed cells in a black, clear-bottom 96-well plate.
-
After experimental treatment, wash the cells with HBSS.
-
Add 5 µM CM-H2DCFDA in HBSS to each well and incubate for 30 minutes in a CO2 incubator in the dark.
-
Remove the reagent and wash with HBSS.
-
Add 100 µL of HBSS to each well.
-
Measure fluorescence immediately using a microplate reader with excitation at ~485 nm and emission at ~535 nm.
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of this compound uptake and activation.
Experimental Workflow for ROS Detection
Caption: General workflow for cellular ROS detection.
Logical Relationship of Factors Affecting Fluorescence
Caption: Key factors influencing the final fluorescence signal.
References
- 1. Experimental Conditions That Influence the Utility of 2′7′-Dichlorodihydrofluorescein Diacetate (DCFH2-DA) as a Fluorogenic Biosensor for Mitochondrial Redox Status - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Monitoring reactive oxygen species formation and localisation in living cells by use of the fluorescent probe CM-H(2)DCFDA and confocal laser microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
The Use of 5-CM-H2DCFDA in Biological Research: A Technical Guide to Understanding and Measuring Cellular Oxidative Stress
Abstract
Reactive Oxygen Species (ROS) are critical signaling molecules in numerous physiological processes; however, their overproduction leads to oxidative stress, a state implicated in a wide range of pathologies including cancer, neurodegenerative disorders, and cardiovascular diseases.[1][2] The ability to accurately detect and quantify intracellular ROS is therefore paramount for both basic research and therapeutic development. This technical guide provides an in-depth exploration of 5-(and-6)-chloromethyl-2',7'-dichlorodihydrofluorescein diacetate (5-CM-H2DCFDA), a widely used fluorescent probe for the detection of cellular ROS. We will delve into its mechanism of action, provide detailed experimental protocols for its application in various platforms, present key quantitative data in a structured format, and visualize associated biological pathways and workflows.
Introduction to this compound
This compound is a cell-permeable compound that is widely used to measure oxidative stress within cells.[3] It is a chloromethyl derivative of H2DCFDA, a modification that provides much better retention in live cells compared to its predecessor.[1] The probe is non-fluorescent upon entry into the cell. However, once inside, it undergoes a two-step conversion to its highly fluorescent form, 2',7'-dichlorofluorescein (DCF), in the presence of ROS. This property allows for the sensitive detection of intracellular oxidative stress.
Mechanism of Action
The detection of ROS by this compound is a two-stage process:
-
Cellular Uptake and Deacetylation: The cell-permeant this compound passively diffuses across the cell membrane into the cytoplasm. Inside the cell, intracellular esterases cleave the acetate groups, converting the molecule into the non-fluorescent and less membrane-permeable 2',7'-dichlorodihydrofluorescein (H2DCF).[1]
-
Oxidation to a Fluorescent Product: In the presence of reactive oxygen species, such as hydrogen peroxide, hydroxyl radicals, and peroxynitrite, H2DCF is rapidly oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[1] The intensity of the fluorescence is directly proportional to the level of intracellular ROS.
References
5-CM-H2Dcfda stability and storage conditions
An In-depth Technical Guide on the Stability and Storage of 5-CM-H2Dcfda
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(and-6)-chloromethyl-2',7'-dichlorodihydrofluorescein diacetate (this compound) is a widely utilized fluorescent probe for the detection of reactive oxygen species (ROS) within living cells.[1] Its utility in oxidative stress research, cellular metabolism studies, and pharmacological screening is well-established.[1] Proper handling, storage, and understanding of its stability are paramount to obtaining reliable and reproducible experimental results. This guide provides a comprehensive overview of the stability and storage conditions for this compound, along with detailed experimental protocols and workflow visualizations.
Mechanism of Action
This compound is a cell-permeant molecule that, upon entering a cell, undergoes enzymatic cleavage by intracellular esterases, which remove its acetate groups. Concurrently, its chloromethyl group reacts with intracellular glutathione and other thiols. These reactions result in a non-fluorescent product that is trapped within the cell. Subsequent oxidation by various ROS converts this molecule into a highly fluorescent adduct, which can be measured to quantify intracellular ROS levels.[2] This improved intracellular retention makes it more suitable for long-term studies compared to its predecessor, H2DCFDA.[2]
Storage and Stability of this compound
The stability of this compound is critical for its efficacy as an ROS indicator. The compound is sensitive to air, light, and moisture, which can lead to its degradation and autoxidation, resulting in high background fluorescence.[2][3]
Stock Solutions
Proper storage of stock solutions is essential to maintain the integrity of the probe. The following table summarizes the recommended storage conditions for this compound stock solutions.
| Storage Temperature | Duration | Solvent | Atmosphere | Additional Notes |
| -80°C | Up to 6 months | Anhydrous DMSO | Protect from light.[4][5] | |
| -20°C | Up to 1 month | Anhydrous DMSO | Protect from light.[4][5] | |
| -20°C | Up to 1 week | Anhydrous DMSO | For aliquots in brown microcentrifuge tubes.[6] | |
| -20°C | Up to at least 1 month | Anhydrous DMSO | Under N2 atmosphere | Shelf life can be increased.[6] |
| -20°C | At least 6 months | Organic Solvents (e.g., DMSO) | Keep protected from light.[7] | |
| -5 to -30°C | Up to 3 months | As recommended by the manufacturer.[8] |
Working Solutions
Working solutions of this compound are significantly less stable than stock solutions and should be prepared fresh before each experiment.[2]
| Solution Type | Stability | Preparation Notes |
| Aqueous Buffer | Do not store for more than one day. | If prepared in aqueous buffer, dissolve in 0.1M Na2CO3 first, then in PBS to the desired concentration.[9] |
| Working Solution | Prepare fresh before use. | Dilute the stock solution in preheated serum-free cell culture medium or PBS.[4] |
| Working Solution | Has been tested for stability up to 6 hours. | For experiments with longer incubation times, pre-incubate cells with test compounds before adding H2DCFDA for a shorter duration.[10] |
Experimental Protocols
The following are detailed methodologies for the preparation and use of this compound in cellular ROS detection.
Preparation of Stock Solution
-
Reconstitution : Dissolve the lyophilized this compound powder in high-quality, anhydrous dimethyl sulfoxide (DMSO) to prepare a stock solution.[2][6] A common concentration for the stock solution is 1 mM to 5 mM.[2][4][6] For example, to prepare a 1 mM stock solution, dissolve 50 µg of this compound in 86.5 µL of anhydrous DMSO.[6]
-
Aliquoting and Storage : Aliquot the stock solution into small volumes in brown microcentrifuge tubes to minimize freeze-thaw cycles and light exposure.[6] Store the aliquots at -20°C or -80°C as per the stability guidelines in the table above.[4][6]
Preparation of Working Solution
-
Dilution : Immediately before use, dilute the stock solution to the desired working concentration (typically 1-10 µM) in a suitable buffer or medium.[4] Pre-warmed serum-free cell culture medium or a physiological buffer such as PBS or Hank's Balanced Salt Solution (HBSS) is commonly used.[4][11]
-
Fresh Preparation : It is critical to prepare the working solution fresh for each experiment and not to store or reuse it.[10]
Cell Staining and ROS Detection
The following protocols are generalized for adherent and suspension cells and may need to be optimized for specific cell types and experimental conditions.
For Adherent Cells:
-
Cell Seeding : Seed adherent cells on a sterile coverslip or in a multi-well plate and culture until they reach the desired confluency.[4]
-
Washing : Remove the culture medium and wash the cells twice with a suitable buffer like PBS.[9][11]
-
Loading : Add the freshly prepared this compound working solution to the cells, ensuring the entire surface is covered.[4]
-
Incubation : Incubate the cells for 5-30 minutes at 37°C in the dark.[4][9] The optimal incubation time may vary depending on the cell type.
-
Washing : Aspirate the dye-containing solution and wash the cells 2-3 times with culture medium or buffer to remove any excess probe.[4][11]
-
Analysis : Observe the cells using a fluorescence microscope, flow cytometer, or microplate reader with excitation and emission wavelengths appropriate for fluorescein (Ex/Em: ~495/525 nm).[4][12]
For Suspension Cells:
-
Cell Collection : Collect the cells by centrifugation and wash them twice with a buffer such as PBS.[4]
-
Resuspension and Staining : Resuspend the cell pellet in the this compound working solution at a recommended cell density (e.g., 1x10^6 cells/mL).[4]
-
Incubation : Incubate the cells for 5-30 minutes at room temperature or 37°C.[4]
-
Washing : Centrifuge the cells to remove the staining solution and wash the cell pellet twice with a buffer.[4]
-
Resuspension and Analysis : Resuspend the final cell pellet in serum-free medium or PBS for analysis by fluorescence microscopy or flow cytometry.[4]
Visualizations
Signaling Pathway of this compound Activation
Caption: Intracellular activation pathway of the this compound probe.
Experimental Workflow for Cellular ROS Detection
Caption: General experimental workflow for ROS detection using this compound.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. CM-H2DCFDA (General Oxidative Stress Indicator) | LabX.com [labx.com]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Cellular Redox Profiling Using High-content Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. H2DCFDA (H2-DCF, DCF) - FAQs [thermofisher.com]
- 9. interchim.fr [interchim.fr]
- 10. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 11. researchgate.net [researchgate.net]
- 12. research-portal.uu.nl [research-portal.uu.nl]
5-CM-H2DCFDA: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 5-(and-6)-chloromethyl-2',7'-dichlorodihydrofluorescein diacetate (5-CM-H2DCFDA), a widely used fluorescent probe for the detection of reactive oxygen species (ROS) within living cells. This document outlines its chemical properties, mechanism of action, experimental protocols, and data interpretation, serving as an essential resource for researchers in cellular biology, pharmacology, and drug development.
Core Chemical Properties
This compound is a cell-permeant indicator for reactive oxygen species (ROS) that exhibits enhanced intracellular retention compared to its predecessor, H2DCFDA.[1][2] Its utility lies in its ability to passively diffuse across the cell membrane. Once inside the cell, intracellular esterases cleave the acetate groups, and the chloromethyl group reacts with glutathione and other thiols, trapping the probe within the cell.[1] The non-fluorescent 5-CM-H2DCF is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[3][4]
| Property | Value |
| Molecular Formula | C24H16Cl2O7 (for H2DCFDA) |
| Molecular Weight | 577.8 g/mol |
| Excitation Wavelength | ~492-495 nm |
| Emission Wavelength | ~517-527 nm |
| Solubility | DMSO, DMF, Ethanol |
| Storage | Store at -20°C, protected from light and moisture |
Mechanism of Action and Signaling Pathway
The primary application of this compound is the detection of intracellular ROS, which are critical signaling molecules in various physiological and pathological processes. Elevated ROS levels, often termed oxidative stress, are implicated in a range of diseases, making this compound a valuable tool for studying these conditions.
The mechanism involves a two-step process. First, the non-fluorescent this compound enters the cell and is deacetylated by intracellular esterases to form 5-CM-H2DCF. This molecule is then oxidized by various ROS, including hydrogen peroxide, hydroxyl radicals, and peroxynitrite, into the highly fluorescent DCF.[3][4] The resulting fluorescence intensity is directly proportional to the level of ROS within the cell.
Caption: Mechanism of this compound action.
Experimental Protocols
Accurate and reproducible results with this compound depend on careful adherence to experimental protocols. The following provides a generalized workflow for measuring ROS in cultured cells.
Materials:
-
This compound (stock solution typically 5-10 mM in anhydrous DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Cell culture medium
-
Cultured cells of interest
-
Black, clear-bottom 96-well plates (for plate reader assays) or appropriate vessels for microscopy or flow cytometry
Protocol for Plate Reader Assay:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Drug Treatment (Optional): If investigating the effect of a compound on ROS production, treat the cells with the compound for the desired time.
-
Washing: Gently wash the cells twice with warm HBSS to remove any residual medium.[5]
-
Loading with this compound: Prepare a working solution of this compound in HBSS (typically 5-10 µM). Remove the wash buffer and add the this compound working solution to each well.
-
Incubation: Incubate the cells in the dark at 37°C for 30-60 minutes.[5][6] The optimal incubation time may vary depending on the cell type.
-
Washing: Remove the loading solution and wash the cells twice with warm HBSS to remove any extracellular probe.
-
Fluorescence Measurement: Immediately measure the fluorescence using a microplate reader with excitation at ~485 nm and emission at ~538 nm.[6]
Important Considerations:
-
Light Sensitivity: this compound and its fluorescent product, DCF, are light-sensitive. All steps should be performed in the dark or under dim light to prevent photo-oxidation and artificially high fluorescence readings.[7]
-
Fresh Preparation: Always prepare the this compound working solution fresh for each experiment. The probe can oxidize in solution, leading to background fluorescence.[1]
-
Controls: Include appropriate controls in your experiment, such as unstained cells (to measure autofluorescence) and cells treated with a known ROS inducer (e.g., H₂O₂) as a positive control.
Caption: General experimental workflow for ROS detection.
Data Presentation and Interpretation
Quantitative data from experiments using this compound should be presented clearly to allow for straightforward comparison between experimental groups. The fluorescence intensity is typically normalized to a control group to determine the fold change in ROS production.
| Treatment Group | Mean Fluorescence Intensity (Arbitrary Units) | Standard Deviation | Fold Change vs. Control |
| Control | 10,000 | 500 | 1.0 |
| Compound A | 25,000 | 1,200 | 2.5 |
| Compound B | 8,000 | 450 | 0.8 |
| H₂O₂ (Positive) | 50,000 | 2,500 | 5.0 |
An increase in fluorescence intensity compared to the control group indicates an increase in intracellular ROS levels, while a decrease suggests a reduction in ROS. It is crucial to ensure that the observed changes in fluorescence are not due to cytotoxicity or changes in cell number. Therefore, it is recommended to perform a parallel cell viability assay. For flow cytometry applications, co-staining with a viability dye like Propidium Iodide (PI) can be used to exclude dead cells from the analysis, as dying cells can be a source of ROS.[3][4]
References
- 1. CM-H2DCFDA (General Oxidative Stress Indicator) | LabX.com [labx.com]
- 2. A Medium-Throughput System for In Vitro Oxidative Stress Assessment in IPEC-J2 Cells [mdpi.com]
- 3. Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA) [bio-protocol.org]
- 4. Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA) [agris.fao.org]
- 5. researchgate.net [researchgate.net]
- 6. 2.7. Oxidative Stress Measurements with CM-H2DCFDA [bio-protocol.org]
- 7. med.emory.edu [med.emory.edu]
Methodological & Application
Application Notes and Protocols for 5-CM-H2DCFDA in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using 5-(and-6)-chloromethyl-2',7'-dichlorodihydrofluorescein diacetate (5-CM-H2DCFDA) for the detection of reactive oxygen species (ROS) in fluorescence microscopy. This document includes detailed protocols, data presentation guidelines, and visual aids to facilitate experimental design and execution.
Introduction to this compound
This compound is a cell-permeant indicator for reactive oxygen species (ROS) that is widely used in cell biology to detect and quantify oxidative stress.[1][2][3][4][5] ROS are chemically reactive species containing oxygen, such as hydrogen peroxide (H₂O₂), hydroxyl radicals (•OH), and peroxynitrite (ONOO⁻).[3][4][5] At low levels, ROS can function as signaling molecules, but excessive production can lead to cellular damage to lipids, proteins, and DNA, a state known as oxidative stress.[2][4][6]
The primary advantage of this compound over its predecessor, H2DCFDA, is its enhanced cellular retention.[6][7][8] This is due to the presence of a chloromethyl group that reacts with intracellular thiols, such as glutathione, effectively trapping the probe within the cell.[6][7][8]
Mechanism of Action:
-
Cellular Uptake: The non-polar and non-fluorescent this compound passively diffuses across the cell membrane into the cytoplasm.
-
Enzymatic Cleavage: Inside the cell, intracellular esterases cleave the acetate groups, rendering the molecule more polar and trapping it within the cell.
-
Oxidation: In the presence of ROS, the reduced H2DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[3][4][5][9]
-
Fluorescence Detection: The resulting DCF fluoresces green upon excitation, and the intensity of this fluorescence is proportional to the amount of ROS present.[9]
Data Presentation
For consistent and comparable results, it is crucial to standardize experimental parameters. The following table summarizes key quantitative data for using this compound.
| Parameter | Value | Notes | Source(s) |
| Probe Concentration | 1–10 µM | Optimal concentration should be determined empirically for each cell type and experimental condition. | [1][7] |
| Loading Time | 15–60 minutes | Shorter incubation times (10-15 min) may reduce background fluorescence. | [7][10] |
| Loading Temperature | 37°C | Standard cell culture incubation temperature. | [7] |
| Excitation Wavelength | ~492-495 nm | Compatible with standard FITC/GFP filter sets. | [4] |
| Emission Wavelength | ~517-527 nm | Green fluorescence. | [4] |
| Positive Controls | H₂O₂ (10-100 µM), PMA, tert-butyl hydroperoxide (TBHP) | Used to validate the assay by inducing ROS production. | [7] |
| Negative Controls | Unstained cells, cells loaded with dye but not treated | To determine autofluorescence and baseline fluorescence. | [7] |
Signaling Pathway and Experimental Workflow
To visualize the underlying biological processes and the experimental procedure, the following diagrams are provided.
Caption: Cellular ROS Generation Pathway.
Caption: Experimental Workflow for ROS Detection.
Detailed Experimental Protocols
Protocol 1: Qualitative Assessment of ROS in Adherent Cells
This protocol is designed for the visualization of ROS production in adherent cell cultures.
Materials:
-
Adherent cells cultured on glass-bottom dishes or chamber slides
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Serum-free cell culture medium
-
Positive control (e.g., H₂O₂)
-
Fluorescence microscope with a FITC/GFP filter set
Procedure:
-
Cell Culture: Seed adherent cells on a suitable imaging vessel and culture until they reach the desired confluency.
-
Cell Treatment: If applicable, treat the cells with the experimental compound(s) for the desired duration. Include appropriate vehicle controls.
-
Prepare Loading Solution: Prepare a fresh working solution of this compound at a final concentration of 5-10 µM in pre-warmed serum-free medium or PBS.
-
Loading: Remove the culture medium from the cells and wash once with warm PBS. Add the this compound loading solution and incubate for 30 minutes at 37°C, protected from light.
-
Positive Control: For a positive control, treat a separate set of cells with a known ROS inducer, such as 50 µM H₂O₂, for 30-60 minutes prior to or during dye loading.
-
Wash: Aspirate the loading solution and wash the cells twice with warm PBS to remove any excess probe.
-
Imaging: Add fresh, pre-warmed culture medium or PBS to the cells. Immediately visualize the cells using a fluorescence microscope with excitation and emission wavelengths of approximately 495 nm and 520 nm, respectively.
-
Analysis: Acquire images and qualitatively assess the differences in fluorescence intensity between control and treated cells.
Protocol 2: Quantitative Measurement of ROS using Fluorescence Microscopy
This protocol provides a method for quantifying changes in ROS levels.
Materials:
-
Same as Protocol 1
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Follow steps 1-7 from Protocol 1.
-
Image Acquisition: When acquiring images, ensure that the settings (e.g., exposure time, gain) are kept constant across all samples to allow for accurate comparison.
-
Image Analysis:
-
Open the acquired images in an image analysis software.
-
Define regions of interest (ROIs) around individual cells or a field of cells.
-
Measure the mean fluorescence intensity within each ROI.
-
For each condition, calculate the average fluorescence intensity from multiple ROIs and multiple images.
-
-
Data Normalization: To account for variations in cell number, the fluorescence intensity can be normalized to the cell count in the field of view or to a fluorescent nuclear counterstain like DAPI or Hoechst 33342, if co-staining is performed.
-
Statistical Analysis: Perform appropriate statistical tests to determine the significance of any observed differences in ROS levels between experimental groups.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background fluorescence in control cells | Dye concentration is too high, leading to quenching.[11] | Reduce the probe concentration and/or incubation time.[11] |
| Autofluorescence from cells or media. | Image unstained cells to determine the level of autofluorescence. Use phenol red-free medium during imaging. | |
| Weak or no signal | Insufficient ROS production. | Use a positive control (e.g., H₂O₂) to confirm the assay is working. |
| Low probe concentration or short incubation time. | Optimize the probe concentration and incubation time for your specific cell type. | |
| Photobleaching | Excessive exposure to excitation light. | Minimize light exposure by using neutral density filters, reducing exposure time, and acquiring images quickly. |
| Probe leakage from cells | This is less of an issue with CM-H2DCFDA than with H2DCFDA. | Ensure proper washing steps are performed. |
| Inconsistent results | Variation in cell density or health. | Ensure consistent cell seeding density and monitor cell viability. |
| Inconsistent loading or washing steps. | Standardize all incubation times and washing procedures. |
Concluding Remarks
This compound is a valuable tool for investigating the role of oxidative stress in various biological processes and in the context of drug development. By following these detailed protocols and guidelines, researchers can obtain reliable and reproducible data on cellular ROS levels. Careful optimization of experimental conditions for each specific cell type and treatment is essential for achieving accurate and meaningful results.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantifying ROS levels using CM-H2DCFDA and HyPer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA) [en.bio-protocol.org]
- 4. Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA) [bio-protocol.org]
- 5. Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA) [agris.fao.org]
- 6. Generating and Detecting Reactive Oxygen Species—Section 18.2 | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. biocompare.com [biocompare.com]
- 8. researchgate.net [researchgate.net]
- 9. doc.abcam.com [doc.abcam.com]
- 10. researchgate.net [researchgate.net]
- 11. CM-H2DCFDA (General Oxidative Stress Indicator) - FAQs [thermofisher.com]
Measuring Cellular Health: A Guide to the 5-CM-H2Dcfda Plate Reader Assay for Reactive Oxygen Species
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantification of intracellular Reactive Oxygen Species (ROS) using the 5-(and-6)-chloromethyl-2',7'-dichlorodihydrofluorescein diacetate (5-CM-H2Dcfda) probe in a microplate reader format. This assay is a robust and high-throughput method for assessing cellular oxidative stress, a key factor in numerous physiological and pathological processes, including signal transduction, inflammation, aging, and various diseases.
Introduction to Reactive Oxygen Species and the this compound Assay
Reactive Oxygen Species (ROS) are chemically reactive molecules containing oxygen that are generated as natural byproducts of cellular metabolism.[1] While ROS play crucial roles in cell signaling and homeostasis, their overproduction can lead to oxidative stress, causing damage to lipids, proteins, and DNA.[1] Therefore, the accurate measurement of intracellular ROS levels is vital for understanding cellular health and disease pathogenesis.
The this compound assay is a widely used method for detecting and quantifying total intracellular ROS. The principle of the assay is based on the cell-permeant molecule this compound, which is non-fluorescent. Once inside the cell, intracellular esterases cleave the acetate groups, and the chloromethyl group reacts with intracellular glutathione and other thiols, trapping the probe within the cell.[2] Subsequent oxidation by various ROS converts the non-fluorescent 2',7'-dichlorodihydrofluorescein (H2DCF) into the highly fluorescent 2',7'-dichlorofluorescein (DCF).[3] The resulting fluorescence intensity is directly proportional to the amount of ROS present in the cell.
Principle of the Assay
The following diagram illustrates the mechanism of action of the this compound probe for ROS detection.
Key Experimental Protocols
This section provides detailed protocols for measuring intracellular ROS in both adherent and suspension cells using a 96-well plate reader.
Materials and Reagents
-
5-(and-6)-chloromethyl-2',7'-dichlorodihydrofluorescein diacetate (this compound)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cell culture medium (phenol red-free recommended to reduce background fluorescence)
-
Black, clear-bottom 96-well microplates
-
Positive control (e.g., hydrogen peroxide (H₂O₂), menadione, or tert-butyl hydroperoxide (TBHP))
-
Negative control (e.g., N-acetylcysteine (NAC))
-
Fluorescence microplate reader with excitation/emission wavelengths of ~495/525 nm
Protocol for Adherent Cells
Step-by-Step Methodology:
-
Cell Seeding: Seed adherent cells in a black, clear-bottom 96-well plate at a density that will result in 80-90% confluency on the day of the experiment. Incubate overnight at 37°C in a humidified incubator with 5% CO₂.
-
Cell Treatment: Remove the culture medium and wash the cells gently with pre-warmed PBS. Add your experimental compounds (e.g., potential ROS inducers or inhibitors) and appropriate controls (vehicle, positive, and negative controls) diluted in cell culture medium. Incubate for the desired period.
-
Probe Loading: Prepare a fresh working solution of this compound in pre-warmed PBS or serum-free medium. A final concentration of 5-10 µM is a good starting point, but this may need to be optimized for your specific cell type.
-
After the treatment period, remove the medium containing the experimental compounds and wash the cells once with warm PBS.
-
Add 100 µL of the this compound working solution to each well and incubate for 30-60 minutes at 37°C, protected from light.
-
Measurement: Following incubation, remove the probe solution and wash the cells twice with warm PBS to remove any extracellular probe. Add 100 µL of PBS or phenol red-free medium to each well.
-
Immediately measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths set to approximately 495 nm and 525 nm, respectively.
Protocol for Suspension Cells
Step-by-Step Methodology:
-
Cell Culture and Treatment: Culture suspension cells to the desired density. Treat the cells with your experimental compounds and controls in culture tubes or flasks for the appropriate duration.
-
Cell Harvest and Washing: After treatment, pellet the cells by centrifugation (e.g., 300 x g for 5 minutes). Discard the supernatant and wash the cell pellet once with pre-warmed PBS.
-
Probe Loading: Resuspend the cell pellet in a pre-warmed solution of 5-10 µM this compound in PBS or serum-free medium at a concentration of approximately 1 x 10⁶ cells/mL. Incubate for 30-60 minutes at 37°C, protected from light.
-
Washing: Pellet the cells by centrifugation and discard the supernatant. Wash the cells twice with warm PBS to remove excess probe.
-
Plating and Measurement: Resuspend the final cell pellet in PBS or phenol red-free medium and transfer 100 µL of the cell suspension to each well of a black, clear-bottom 96-well plate.
-
Immediately measure the fluorescence intensity using a microplate reader at Ex/Em ≈ 495/525 nm.
Data Presentation and Analysis
Quantitative data should be presented in a clear and structured format to allow for easy comparison between different experimental conditions.
Example Data Tables
Table 1: Dose-Response of a ROS Inducer (e.g., Menadione) in Adherent Cells
| Menadione Concentration (µM) | Mean Fluorescence Intensity (RFU) | Standard Deviation | Fold Change vs. Control |
| 0 (Control) | 15,234 | 856 | 1.0 |
| 10 | 28,945 | 1,543 | 1.9 |
| 25 | 45,789 | 2,187 | 3.0 |
| 50 | 78,123 | 4,567 | 5.1 |
| 100 | 112,567 | 6,789 | 7.4 |
Table 2: Time-Course of ROS Production Induced by a Stimulus (e.g., 100 µM H₂O₂) in Suspension Cells
| Time (minutes) | Mean Fluorescence Intensity (RFU) - Control | Mean Fluorescence Intensity (RFU) - H₂O₂ |
| 0 | 12,543 | 13,012 |
| 15 | 13,102 | 35,678 |
| 30 | 13,567 | 68,901 |
| 60 | 14,231 | 95,432 |
| 120 | 14,876 | 85,321 |
Data Normalization
To account for variations in cell number between wells, it is crucial to normalize the fluorescence data. Common normalization methods include:
-
Protein Quantification: After measuring ROS, lyse the cells and perform a protein assay (e.g., BCA or Bradford assay) on the cell lysate from each well. Normalize the fluorescence intensity to the protein concentration.
-
Cell Viability/Cytotoxicity Assays: Use a fluorescent or colorimetric viability dye (e.g., Calcein-AM, resazurin, or crystal violet) to determine the relative number of viable cells in each well.
Signaling Pathways and Visualization
ROS production is a downstream event in many cellular signaling pathways. Understanding these pathways is crucial for interpreting experimental results. Below are examples of signaling pathways that lead to ROS production, visualized using Graphviz.
TNF-α Induced ROS Production
Tumor Necrosis Factor-alpha (TNF-α) is a pro-inflammatory cytokine that can induce ROS production through the activation of NADPH oxidase (NOX) and mitochondrial pathways.[4]
Menadione-Induced ROS Production
Menadione is a redox-cycling compound that generates superoxide radicals, leading to oxidative stress.[5][6]
References
- 1. m.youtube.com [m.youtube.com]
- 2. Spatial Control of Reactive Oxygen Species Formation in Fibroblasts Using Two-photon Excitation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Reactive Oxygen Species in TNFα-Induced Signaling and Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Menadione triggers cell death through ROS-dependent mechanisms involving PARP activation without requiring apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Menadione triggers cell death through ROS-dependent mechanisms involving PARP activation without requiring apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-CM-H2Dcfda for Live Cell Reactive Oxygen Species (ROS) Detection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using 5-(and-6)-chloromethyl-2',7'-dichlorodihydrofluorescein diacetate (5-CM-H2Dcfda) for the detection of reactive oxygen species (ROS) in live cells. This document includes detailed protocols for various cell types and detection methods, a summary of incubation parameters, and a description of the underlying signaling pathway.
Introduction
This compound is a widely used fluorescent probe for detecting intracellular ROS. This cell-permeant molecule is non-fluorescent until it enters a live cell. Inside the cell, intracellular esterases cleave the acetate groups, and the chloromethyl group reacts with intracellular thiols, trapping the probe within the cell. Subsequent oxidation by ROS, such as hydrogen peroxide, converts the molecule into the highly fluorescent 2',7'-dichlorofluorescein (DCF), which can be measured using various fluorescence-based techniques. The improved cell retention of CM-H2DCFDA makes it a more reliable probe compared to its predecessor, H2DCFDA[1].
Data Presentation: Recommended Incubation Parameters
The optimal incubation time and concentration of this compound can vary depending on the cell type and experimental conditions. It is crucial to optimize these parameters for each specific cell line and experimental setup[2]. The following table summarizes typical starting concentrations and incubation times reported in various protocols.
| Parameter | Recommended Range | Common Starting Point | Notes |
| Final Concentration | 1 - 10 µM | 5 - 10 µM | Higher concentrations can lead to cytotoxicity or artifacts. Always perform a concentration optimization.[3] |
| Incubation Time | 5 - 60 minutes | 30 - 45 minutes | Longer incubation times may be required for cells with low esterase activity.[2][3][4][5] |
| Incubation Temperature | Room Temperature or 37°C | 37°C | Incubation at 37°C is most common to maintain optimal cell health and enzyme activity.[4][5] |
| Loading Buffer | Serum-free medium or PBS/HBSS | Serum-free medium | Serum can contain esterases that may cleave the probe extracellularly.[2][3] |
Signaling Pathway and Experimental Workflow
Mechanism of ROS Detection by this compound
The following diagram illustrates the mechanism of action of this compound for intracellular ROS detection.
Caption: Mechanism of this compound activation within a live cell.
General Experimental Workflow
The diagram below outlines the general workflow for a cellular ROS assay using this compound.
Caption: General experimental workflow for ROS detection using this compound.
Experimental Protocols
The following are detailed protocols for using this compound with adherent and suspension cells for analysis by fluorescence microscopy, microplate reader, or flow cytometry.
Reagent Preparation
-
This compound Stock Solution: Prepare a 5 mM stock solution of this compound in anhydrous DMSO. Aliquot and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles[3].
-
This compound Working Solution: Immediately before use, dilute the stock solution to the desired final concentration (e.g., 1-10 µM) in pre-warmed serum-free cell culture medium or a physiological buffer like PBS or HBSS[3].
Protocol 1: Adherent Cells (Fluorescence Microscopy or Microplate Reader)
-
Cell Seeding: Seed adherent cells in a suitable culture vessel (e.g., 96-well black, clear-bottom plate for plate reader analysis, or on coverslips in a multi-well plate for microscopy) and allow them to adhere overnight.
-
Cell Treatment (Optional): If applicable, treat the cells with the experimental compound(s) for the desired duration.
-
Washing: Carefully aspirate the culture medium and wash the cells twice with pre-warmed PBS or HBSS[2].
-
Loading: Add the freshly prepared this compound working solution to the cells and incubate for 5-30 minutes at 37°C in the dark[3].
-
Washing: Aspirate the loading solution and wash the cells 2-3 times with pre-warmed culture medium or buffer to remove any excess probe[3].
-
Measurement:
-
Microscopy: Add fresh pre-warmed medium or buffer to the cells and immediately observe under a fluorescence microscope using appropriate filters (Excitation/Emission: ~492-495/517-527 nm)[4].
-
Microplate Reader: Add fresh pre-warmed medium or buffer and measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths.
-
Protocol 2: Suspension Cells (Flow Cytometry)
-
Cell Preparation: Grow suspension cells to the desired density (e.g., 1x10^6 cells/mL)[3].
-
Cell Treatment (Optional): Treat cells with the experimental compound(s) as required.
-
Harvesting and Washing: Collect the cells by centrifugation (e.g., 200 x g for 5 minutes) and wash the cell pellet twice with pre-warmed PBS or HBSS[3][4].
-
Loading: Resuspend the cell pellet in the freshly prepared this compound working solution and incubate for 30-45 minutes at 37°C in the dark, with occasional gentle mixing[4][5].
-
Washing: Centrifuge the cells to pellet them, discard the supernatant, and wash the cells twice with pre-warmed PBS or HBSS to remove the excess probe[3].
-
Resuspension: Resuspend the final cell pellet in an appropriate buffer (e.g., PBS or flow cytometry staining buffer) for analysis.
-
Analysis: Analyze the cells immediately on a flow cytometer, measuring the fluorescence in the appropriate channel (e.g., FITC channel).
Important Considerations and Troubleshooting
-
Autofluorescence: Always include an unstained cell control to determine the level of background autofluorescence.
-
Positive Control: A positive control, such as treating cells with a known ROS inducer (e.g., H₂O₂ or tert-butyl hydroperoxide), is recommended to ensure the assay is working correctly[6].
-
Light Sensitivity: this compound and its fluorescent product are light-sensitive. Protect all solutions and stained cells from light as much as possible to prevent photobleaching and photo-oxidation.
-
Probe Leakage: While CM-H2DCFDA has improved retention, some leakage can still occur. Minimize the time between washing and measurement[6].
-
Cell Health: Ensure cells are healthy and not overly confluent, as this can affect probe uptake and ROS production.
-
Artifacts: Be aware that the probe itself can be a source of ROS, especially when illuminated with excitation light. Use the lowest possible excitation intensity and exposure time during imaging[6]. It has also been noted that some experimental compounds can directly react with the probe, leading to false positives. Cell-free controls can help identify such interactions[1][7].
References
- 1. Improving the dichloro-dihydro-fluorescein (DCFH) assay for the assessment of intracellular reactive oxygen species formation by nanomaterials [repository.tno.nl]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA) [bio-protocol.org]
- 5. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 6. Cellular Redox Profiling Using High-content Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Experimental Conditions That Influence the Utility of 2′7′-Dichlorodihydrofluorescein Diacetate (DCFH2-DA) as a Fluorogenic Biosensor for Mitochondrial Redox Status - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-CM-H2DCFDA Staining
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive, step-by-step protocol for the use of 5-(and-6)-Chloromethyl-2',7'-Dichlorodihydrofluorescein Diacetate, Acetyl Ester (5-CM-H2DCFDA) to detect and quantify intracellular reactive oxygen species (ROS). This probe is a valuable tool for assessing oxidative stress in various cell types.
Introduction
This compound is a cell-permeant indicator for reactive oxygen species (ROS) that, upon entering the cell, undergoes enzymatic modification to become fluorescent in the presence of ROS. The non-fluorescent CM-H2DCFDA is first deacetylated by intracellular esterases to form 2',7'-dichlorodihydrofluorescein (H2DCF). Subsequent oxidation by ROS, such as hydrogen peroxide and hydroxyl radicals, converts H2DCF into the highly fluorescent 2',7'-dichlorofluorescein (DCF)[1][2][3][4][5]. The chloromethyl group helps to retain the probe inside the cell by reacting with intracellular thiols[2]. The fluorescence intensity of DCF is directly proportional to the level of intracellular ROS. Detection can be performed using fluorescence microscopy or flow cytometry, with excitation and emission wavelengths of approximately 495 nm and 530 nm, respectively[6].
Mechanism of Action
The following diagram illustrates the mechanism of this compound as an intracellular ROS probe.
Caption: Mechanism of this compound for ROS detection.
Experimental Protocols
This section provides detailed protocols for staining both suspension and adherent cells with this compound. It is recommended to optimize the probe concentration and incubation time for each specific cell type and experimental condition.
Reagent Preparation
1. This compound Stock Solution (1-5 mM):
-
Dissolve the lyophilized this compound powder in anhydrous dimethyl sulfoxide (DMSO) to a final concentration of 1-5 mM[6][7].
-
Aliquot the stock solution into small, single-use volumes in amber microcentrifuge tubes to protect from light and moisture.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months[6]. Avoid repeated freeze-thaw cycles.
2. This compound Working Solution (1-10 µM):
-
On the day of the experiment, dilute the stock solution to a final working concentration of 1-10 µM in a pre-warmed, serum-free cell culture medium or Phosphate-Buffered Saline (PBS)[6][8].
-
The optimal concentration should be determined empirically for each cell type.
Staining Protocol for Suspension Cells
-
Cell Preparation:
-
Staining:
-
Washing:
-
Data Acquisition:
Staining Protocol for Adherent Cells
-
Cell Preparation:
-
Culture adherent cells on sterile coverslips or in a multi-well plate to the desired confluency.
-
-
Staining:
-
Washing:
-
Data Acquisition:
-
Add fresh, pre-warmed medium or PBS to the cells.
-
For fluorescence microscopy, mount the coverslip on a slide and observe immediately.
-
For flow cytometry, detach the cells using trypsin, neutralize the trypsin with complete medium, and then follow the protocol for suspension cells starting from the washing steps[6][8].
-
Experimental Workflow
The following diagram outlines the general workflow for a this compound staining experiment.
References
- 1. glpbio.com [glpbio.com]
- 2. biocompare.com [biocompare.com]
- 3. interchim.fr [interchim.fr]
- 4. youtube.com [youtube.com]
- 5. H2DCFDA [labomics.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Cellular Redox Profiling Using High-content Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA) [bio-protocol.org]
- 10. The Roles of Reactive Oxygen Species Produced by Contact Allergens and Irritants in Monocyte-derived Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. abcam.com [abcam.com]
Application Notes and Protocols for 5-CM-H2Dcfda in Specific Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(and-6)-Chloromethyl-2',7'-dichlorodihydrofluorescein diacetate (5-CM-H2Dcfda) is a widely used fluorescent probe for the detection of intracellular reactive oxygen species (ROS). Its ability to readily diffuse across cell membranes and become fluorescent upon oxidation makes it a valuable tool for assessing oxidative stress in various cell types. These application notes provide detailed protocols and quantitative data for the use of this compound in specific cell lines, aiding researchers in the design and execution of experiments to investigate cellular redox states.
The principle of the assay is based on the diffusion of the non-fluorescent this compound into the cell.[1] Inside the cell, intracellular esterases cleave the acetate groups, and the chloromethyl group reacts with intracellular glutathione and other thiols, trapping the probe within the cell.[2] Subsequent oxidation by various ROS, such as hydrogen peroxide, hydroxyl radicals, and peroxynitrite, converts the non-fluorescent molecule into the highly fluorescent 2',7'-dichlorofluorescein (DCF).[1][2] The resulting fluorescence intensity is directly proportional to the level of intracellular ROS.
Data Presentation: Quantitative Parameters for this compound Application
The optimal conditions for this compound staining can vary between cell lines. The following table summarizes recommended starting concentrations and incubation times for various cell types as reported in the literature. It is crucial to optimize these parameters for your specific cell line and experimental conditions.[3]
| Cell Line | This compound Concentration | Incubation Time & Temperature | Positive Control | Detection Method | Reference |
| Human Thyroid Epithelial (HTori-3.1) | 10 µmol/L | 45 min at 37°C | H₂O₂ (1–50 µmol/L) | Flow Cytometry | [1] |
| Feline Astrocyte (G355-5) | 10 mM stock diluted (specific final concentration not stated) | 15-30 min at 37°C | H₂O₂ | Flow Cytometry | [4] |
| Human Colorectal Cancer (HCT116) | 10 µM | 30 min at 37°C | Ferrous sulfate (100 µM) or Doxorubicin (10 µM) | Fluorescence Microscopy & Plate Reader | [5] |
| Human Leukemia (Jurkat) | 1 µM | 30 min in the dark | Not specified | Not specified | [6] |
| General Adherent Cells | 1-10 µM | 5-30 min | Not specified | Fluorescence Microscopy or Flow Cytometry | [7] |
| General Suspension Cells | 1-10 µM | 5-30 min | Not specified | Fluorescence Microscopy or Flow Cytometry | [7] |
Mandatory Visualization
Signaling Pathway of this compound Action
Caption: Mechanism of this compound for intracellular ROS detection.
Experimental Workflow for ROS Detection
References
- 1. Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA) [bio-protocol.org]
- 2. Cellular Redox Profiling Using High-content Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Screening Assay for Oxidative Stress in a Feline Astrocyte Cell Line, G355-5 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
troubleshooting high background in 5-CM-H2Dcfda assay
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to high background fluorescence in the 5-CM-H2DCFDA assay for reactive oxygen species (ROS) detection.
Troubleshooting Guide: High Background Fluorescence
High background fluorescence can mask the true signal from intracellular ROS, leading to inaccurate results. The following guide addresses common causes and provides step-by-step solutions.
Issue 1: Spontaneous Oxidation of the Probe in Solution
Question: My negative control wells (containing only media and the probe, without cells) are showing high fluorescence. What could be the cause?
Answer: This issue often arises from the spontaneous, cell-free oxidation of this compound. Certain components in the media or buffer, as well as exposure to light, can cause the probe to become fluorescent without any cellular enzymatic activity.
Solutions:
-
Run Cell-Free Controls: Always include a control well with your experimental medium and the this compound probe but without cells. This will help you determine the level of background fluorescence originating from the solution itself.[1][2]
-
Use Phenol Red-Free Medium: Phenol red in cell culture media can contribute to background fluorescence. Switch to a phenol red-free medium for the duration of the assay.[3]
-
Minimize Light Exposure: this compound is light-sensitive. Protect the probe stock solution, staining solutions, and your experimental plates from light as much as possible by covering them with aluminum foil.[4]
-
Prepare Fresh Working Solutions: The probe is more prone to oxidation once diluted. Prepare the this compound working solution immediately before use and do not store it.[3]
Issue 2: Excessive Probe Concentration or Incubation Time
Question: The fluorescence signal in my control cells is unexpectedly high and sometimes even decreases after initial illumination. Why is this happening?
Answer: Overloading cells with this compound can lead to high background fluorescence. At very high intracellular concentrations, the dye can self-quench. Subsequent photobleaching upon illumination can then paradoxically lead to an initial increase in the fluorescent signal as the quenching is relieved.[5]
Solutions:
-
Optimize Probe Concentration: Titrate the concentration of this compound to find the optimal balance between signal and background. Start with a range of concentrations to determine the lowest concentration that still provides a detectable signal with your positive control.
-
Optimize Incubation Time: Reduce the incubation time to prevent excessive uptake of the probe. A typical incubation time is 30-60 minutes, but this may need to be optimized for your specific cell type.[3][6]
Table 1: Recommended Starting Concentrations and Incubation Times for Optimization
| Parameter | Low Range | Mid Range | High Range |
| This compound Concentration | 1 µM | 5 µM | 10 µM |
| Incubation Time | 15 min | 30 min | 60 min |
Issue 3: Incomplete Removal of Extracellular Probe
Question: I'm observing high background fluorescence across my entire plate, even in areas without cells. What could be the cause?
Answer: Residual extracellular this compound that has not been washed away can be hydrolyzed by esterases present in the serum or released from cells, leading to background fluorescence.
Solutions:
-
Thorough Washing: After incubating the cells with the probe, ensure you wash the cells thoroughly with a warm, serum-free buffer like PBS or HBSS to remove any extracellular probe. Perform at least two wash steps.[2][4]
-
Serum-Free Incubation: Do not include serum in the loading buffer during incubation with the probe. Serum contains esterases that can cleave the acetate groups from this compound extracellularly, leading to a high background signal.[5]
Frequently Asked Questions (FAQs)
Q1: Can I use a plate reader for my this compound assay?
A1: Yes, a plate reader can be used, but it is generally less sensitive than a fluorescence microscope or flow cytometer.[5] To optimize for a plate reader, use black-walled, clear-bottom plates to reduce crosstalk between wells.[2] You will also need to optimize cell number, probe concentration, and gain settings to maximize the signal-to-background ratio.[5]
Q2: My cells are transfected with GFP. Can I use this compound?
A2: This is not recommended because the emission spectrum of DCF (the oxidized form of the probe) overlaps significantly with that of GFP.[5] Consider using a red-shifted ROS indicator such as CellROX Deep Red or dihydroethidium.[5]
Q3: Is the signal from this compound fixable?
A3: No, the DCF fluorophore is not well-retained after fixation.[5] For applications requiring fixation and permeabilization, consider using a fixable ROS indicator like CellROX Green or CellROX Deep Red.[5]
Q4: What are appropriate positive and negative controls for this assay?
A4:
-
Positive Control: A common positive control is to treat cells with a known ROS inducer, such as hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP).[6]
-
Negative Control: Unstained cells to measure autofluorescence and cells stained with the probe but not treated with any stimulus to establish a baseline.[3]
-
Cell-Free Control: As mentioned earlier, media with the probe but without cells is crucial to assess background from the probe itself.[1]
Experimental Protocols
Protocol: Staining Cells with this compound for Fluorescence Microscopy
-
Cell Seeding: Seed cells on a suitable culture vessel (e.g., glass-bottom dish or chamber slide) and allow them to adhere overnight.
-
Reagent Preparation: Prepare a 1 to 10 µM working solution of this compound in a warm, serum-free buffer (e.g., HBSS or PBS). Prepare this solution fresh and protect it from light.
-
Cell Washing: Wash the cells twice with the warm, serum-free buffer.
-
Probe Incubation: Add the this compound working solution to the cells and incubate for 15-60 minutes at 37°C, protected from light.
-
Washing: Remove the loading solution and wash the cells twice with the warm, serum-free buffer to remove any extracellular probe.
-
Imaging: Immediately image the cells using a fluorescence microscope with filter sets appropriate for FITC or GFP (Excitation/Emission: ~495/525 nm).
Visualizations
Troubleshooting Logic for High Background
Caption: A flowchart for troubleshooting high background fluorescence.
Experimental Workflow for this compound Assay
References
- 1. Troubleshooting the dichlorofluorescein assay to avoid artifacts in measurement of toxicant-stimulated cellular production of reactive oxidant species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. CM-H2DCFDA (General Oxidative Stress Indicator) - FAQs [thermofisher.com]
- 6. Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA) [bio-protocol.org]
Technical Support Center: 5-CM-H2DCFDA Usage and Photobleaching Prevention
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving 5-(and-6)-Carboxy-2',7'-dichlorodihydrofluorescein diacetate (5-CM-H2DCFDA), with a focus on preventing photobleaching.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a cell-permeable fluorescent probe used to detect reactive oxygen species (ROS) within cells.[1][2] The "CM" designation indicates the presence of a chloromethyl group, which, after cleavage by intracellular esterases, allows the probe to react with thiol groups on intracellular proteins, leading to better retention within the cell. Once inside the cell, the acetate groups are removed by intracellular esterases, trapping the non-fluorescent 2',7'-dichlorodihydrofluorescein (H2DCF) molecule.[3] In the presence of ROS, H2DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF), which emits a green fluorescence signal that can be measured using fluorescence microscopy, flow cytometry, or a microplate reader.[1][3][4]
Q2: What causes the photobleaching of the DCF fluorophore?
A2: Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light.[5] This process is primarily caused by the interaction of the excited fluorophore with molecular oxygen, leading to the generation of reactive oxygen species that can chemically modify and destroy the fluorophore, resulting in a loss of fluorescence signal.[5][6] The more intense and prolonged the light exposure, the more significant the photobleaching.[7]
Q3: My fluorescence signal increases initially upon illumination and then decreases. What is happening?
A3: This phenomenon can occur if the cells are overloaded with this compound. At high intracellular concentrations, the dye can self-quench, leading to a reduced initial fluorescence signal. Upon illumination, photobleaching reduces the concentration of the dye, which in turn lessens the self-quenching effect and causes a temporary increase in fluorescence. Continued illumination will then lead to the expected photobleaching and signal decrease. To resolve this, it is recommended to reduce the probe concentration and incubation time.[8]
Q4: Can I use this compound in cells that are also expressing Green Fluorescent Protein (GFP)?
A4: This is not recommended because the emission spectra of DCF (the oxidized form of the probe) and GFP overlap significantly. This spectral overlap makes it difficult to distinguish the signal from the ROS probe from the GFP signal. For ROS detection in GFP-expressing cells, it is better to use a probe that emits in the red or far-red spectrum, such as CellROX Deep Red or dihydroethidium.[8]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Rapid signal loss (photobleaching) | - High intensity of excitation light.- Prolonged exposure to excitation light.- Absence of an antifade reagent. | - Reduce the laser power or illumination intensity to the minimum required for a good signal-to-noise ratio.- Decrease the exposure time and the frequency of image acquisition.- Use a commercial antifade mounting medium for fixed cells or a live-cell compatible antifade reagent.[7] |
| No or weak fluorescence signal | - Insufficient probe loading.- Low levels of ROS.- Inefficient esterase activity. | - Optimize the probe concentration and incubation time.- Include a positive control (e.g., treatment with menadione or H₂O₂) to ensure the assay is working.- Ensure cells are healthy and metabolically active for efficient esterase cleavage of the acetate groups. |
| High background fluorescence | - Autofluorescence of cells or medium.- Incomplete removal of extracellular probe. | - Use a phenol red-free medium during imaging.- Ensure thorough washing of cells after probe incubation to remove any extracellular dye.[9] |
| Fluorescence in control cells | - Basal levels of ROS.- Photo-oxidation of the probe by the excitation light. | - Establish a baseline fluorescence for untreated control cells.- Minimize light exposure during imaging to prevent light-induced ROS generation. |
Strategies to Minimize Photobleaching
Minimizing photobleaching is crucial for obtaining high-quality and quantifiable fluorescence data. A multi-faceted approach involving both chemical and physical methods is most effective.
Chemical Methods: Antifade Reagents
Antifade reagents are compounds that reduce photobleaching by scavenging for reactive oxygen species.[10][11] They are often included in mounting media for fixed cells or can be added to the imaging medium for live cells.
| Antifade Agent | Mechanism of Action | Compatibility | Considerations |
| p-Phenylenediamine (PPD) | Free radical scavenger.[10] | Fixed cells. | Can be toxic and may cause diffused fluorescence after storage. Can react with and split cyanine dyes.[10] |
| n-Propyl gallate (NPG) | Free radical scavenger.[10] | Live and fixed cells. | Nontoxic, but has anti-apoptotic properties which could affect the biological process being studied. Requires prolonged heating to dissolve.[10] |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | Free radical scavenger.[10] | Live and fixed cells. | Less effective but also less toxic than PPD. May have anti-apoptotic effects.[10] |
| Trolox (a Vitamin E analog) | Reactive oxygen species scavenger. | Live cells. | Cell-permeable and demonstrates a dual mechanism for antifade action. |
| Commercial Antifade Reagents | Often proprietary formulations containing a mix of antioxidants and free radical scavengers. | Specific formulations for live or fixed cells are available (e.g., ProLong™ Live Antifade Reagent).[5] | Generally optimized for performance and ease of use. |
Physical and Imaging Methods
Optimizing the imaging setup and acquisition parameters can significantly reduce photobleaching.[6][7]
-
Reduce Excitation Intensity: Use the lowest possible laser power or lamp intensity that provides an adequate signal-to-noise ratio.[7] Neutral density filters can be used to attenuate the light source.[7]
-
Minimize Exposure Time: Keep the exposure time for image acquisition as short as possible.[7]
-
Reduce Frequency of Imaging: For time-lapse experiments, increase the interval between image acquisitions.
-
Use Sensitive Detectors: Employing highly sensitive cameras (e.g., EMCCD or sCMOS) allows for the use of lower excitation light levels.[6]
-
Minimize Out-of-Focus Light: Techniques like confocal or total internal reflection fluorescence (TIRF) microscopy can reduce photobleaching by illuminating only the focal plane of interest.[6]
-
Pulsed Illumination: Turning the illumination off between acquisitions or using rapid light pulsing can reduce the total light dose on the sample.[12]
Experimental Protocol: Detection of Cellular ROS using this compound
This protocol provides a general guideline for staining adherent cells with this compound. Optimization of concentrations and incubation times may be required for different cell types and experimental conditions.
Materials:
-
This compound dye
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Cell culture medium (phenol red-free medium is recommended for imaging)
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Positive control (e.g., Menadione or H₂O₂)
-
Negative control (untreated cells)
Procedure:
-
Cell Seeding: Plate cells on a suitable culture vessel (e.g., glass-bottom dish or multi-well plate) and allow them to adhere overnight.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.[13] Store any unused stock solution at -20°C, protected from light.
-
On the day of the experiment, dilute the stock solution in pre-warmed cell culture medium or buffer (e.g., PBS) to a final working concentration of 1-10 µM.[9][13] The optimal concentration should be determined empirically.
-
-
Cell Staining:
-
Washing:
-
Remove the staining solution and wash the cells twice with pre-warmed PBS or HBSS to remove any unloaded probe.[9]
-
-
Treatment (Optional):
-
If applicable, add your experimental compounds or a positive control (e.g., 50 µM TBHP) to the cells in fresh, pre-warmed medium.
-
-
Imaging:
Visualizations
Below are diagrams illustrating the signaling pathway of this compound and a typical experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantifying ROS levels using CM-H2DCFDA and HyPer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. ProLong Live Antifade Reagent Protects Fluorescent Proteins and Dyes In Live-Cell Imaging | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. CM-H2DCFDA (General Oxidative Stress Indicator) - FAQs [thermofisher.com]
- 9. m.youtube.com [m.youtube.com]
- 10. What are some antifading agents used to prevent photobleaching? | AAT Bioquest [aatbio.com]
- 11. How do anti-fading agents work? | AAT Bioquest [aatbio.com]
- 12. scispace.com [scispace.com]
- 13. m.youtube.com [m.youtube.com]
Optimizing 5-CM-H2Dcfda Signal-to-Noise Ratio: A Technical Support Guide
Welcome to the technical support center for the 5-CM-H2Dcfda cellular reactive oxygen species (ROS) detection assay. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to help you optimize your experimental results and achieve a high signal-to-noise ratio.
FAQs: Quick Answers to Common Questions
Q1: What is this compound and how does it work?
5-(and-6)-Carboxy-2',7'-dichlorodihydrofluorescein diacetate (this compound) is a cell-permeable probe used to detect reactive oxygen species (ROS) in living cells. Once inside the cell, intracellular esterases cleave the acetate groups, and the chloromethyl group reacts with intracellular thiols, trapping the probe. Subsequent oxidation by ROS, such as hydrogen peroxide (H₂O₂), hydroxyl radicals (•OH), and peroxynitrite (ONOO⁻), converts the non-fluorescent molecule into the highly fluorescent 2',7'-dichlorofluorescein (DCF). The resulting fluorescence intensity is directly proportional to the level of intracellular ROS.
Q2: What are the optimal excitation and emission wavelengths for DCF?
The oxidized, fluorescent form of the probe, DCF, has a maximum excitation at approximately 495 nm and a maximum emission at around 529 nm. When using a filter-based instrument, settings around 485 nm for excitation and 535 nm for emission are commonly used to minimize background noise.
Q3: Should I use phenol red in my cell culture medium during the assay?
No, it is highly recommended to use phenol red-free medium. Phenol red is a pH indicator that can increase background fluorescence and may also quench the fluorescence of DCF, leading to a reduced signal-to-noise ratio.[1]
Q4: Can I use fixed cells for this assay?
No, this assay is designed for use with live cells. The mechanism of action relies on the activity of intracellular esterases to cleave the acetate groups, a process that does not occur in fixed cells.
Q5: How can I be sure the fluorescence I'm detecting is from intracellular ROS?
It is crucial to include proper controls in your experiment. These should include:
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Unstained cells: To measure cellular autofluorescence.
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Cells with probe but no treatment (negative control): To establish a baseline fluorescence.
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Cells with probe and a known ROS inducer (positive control): Such as hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP), to confirm the assay is working.
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Cell-free controls: To ensure that your experimental compounds do not directly react with the probe.
Troubleshooting Guide
High background fluorescence, weak signal, and photobleaching are common issues encountered when using this compound. The following guide provides solutions to these and other problems.
High Background Fluorescence
| Potential Cause | Recommended Solution |
| Excessive Dye Concentration | Optimize the probe concentration. A typical starting range is 1-10 µM, but this should be empirically determined for your specific cell type. |
| Spontaneous Oxidation of the Probe | Prepare fresh working solutions of the probe immediately before use. Protect the stock solution and working solutions from light and air. |
| Presence of Phenol Red in Media | Use phenol red-free media and buffers for all steps of the experiment.[1] |
| Cellular Autofluorescence | Include an unstained cell control to determine the level of autofluorescence and subtract it from your measurements. |
| Contamination | Ensure cell cultures are free from microbial contamination, as this can generate ROS. |
Weak or No Signal
| Potential Cause | Recommended Solution |
| Insufficient Dye Loading | Increase the incubation time (typically 30-60 minutes) or the probe concentration. Ensure that there is no serum in the loading buffer as it can interfere with dye uptake. |
| Dye Extrusion | Some cell types actively pump out the dye. The use of a probenecid solution during incubation can help to inhibit these cellular pumps. |
| Low Levels of ROS | Use a positive control (e.g., 50-100 µM H₂O₂ or TBHP for 30-60 minutes) to confirm that the assay is working correctly. |
| Incorrect Instrument Settings | Ensure you are using the correct excitation and emission filters/wavelengths for DCF (Ex/Em: ~495/529 nm). Optimize the gain setting on your instrument. |
Photobleaching and Phototoxicity
| Potential Cause | Recommended Solution |
| Excessive Light Exposure | Minimize the exposure of stained cells to light. When using a fluorescence microscope, use a neutral density filter and keep the illumination time as short as possible. |
| High Excitation Light Intensity | Reduce the intensity of the excitation light. This is particularly important for time-lapse imaging. |
| Repeated Measurements | If taking multiple readings over time, reduce the frequency of measurements or the duration of each measurement. |
Experimental Protocols
Below are detailed protocols for using this compound with different instrumentation. Remember to optimize probe concentration and incubation time for your specific cell type and experimental conditions.
General Reagent Preparation
-
Stock Solution: Prepare a 1-10 mM stock solution of this compound in anhydrous dimethyl sulfoxide (DMSO). Aliquot and store at -20°C, protected from light and moisture.
-
Working Solution: Immediately before use, dilute the stock solution to the desired final concentration (typically 1-10 µM) in a serum-free, phenol red-free buffer such as Hanks' Balanced Salt Solution (HBSS) or PBS.
Protocol for Fluorescence Microscopy
-
Seed cells on a suitable imaging dish or slide and allow them to adhere overnight.
-
Wash the cells once with warm, serum-free, phenol red-free medium.
-
Load the cells by incubating them with the this compound working solution for 30-60 minutes at 37°C, protected from light.
-
Wash the cells twice with the warm buffer to remove any excess probe.
-
Add your test compounds diluted in the appropriate medium.
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Image the cells using a fluorescence microscope with filters appropriate for FITC/GFP (Ex/Em: ~495/529 nm). Minimize light exposure to prevent photobleaching.
Protocol for Flow Cytometry
-
Prepare cells in suspension. For adherent cells, detach them using a gentle dissociation reagent.
-
Wash the cells once with warm, serum-free, phenol red-free buffer.
-
Resuspend the cells in the this compound working solution at a density of approximately 1 x 10⁶ cells/mL.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
Wash the cells twice by centrifugation and resuspension in warm buffer.
-
Treat the cells with your test compounds.
-
Analyze the cells on a flow cytometer using the FITC channel (typically a 488 nm excitation laser and a 530/30 nm emission filter).
Protocol for Microplate Reader
-
Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Wash the cells once with warm, serum-free, phenol red-free medium.
-
Load the cells with the this compound working solution and incubate for 30-60 minutes at 37°C, protected from light.
-
Wash the cells twice with warm buffer.
-
Add your test compounds.
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Measure the fluorescence using a microplate reader with excitation and emission wavelengths set to approximately 485 nm and 535 nm, respectively. It is recommended to take readings immediately and at subsequent time points.
Data Presentation
For clear and concise data presentation, we recommend summarizing your quantitative findings in tables.
Table 1: Example Optimization of this compound Concentration
| Cell Line | Probe Concentration (µM) | Incubation Time (min) | Signal-to-Noise Ratio |
| HeLa | 1 | 30 | 3.2 |
| HeLa | 5 | 30 | 8.5 |
| HeLa | 10 | 30 | 12.1 |
| Jurkat | 1 | 45 | 2.8 |
| Jurkat | 5 | 45 | 7.9 |
| Jurkat | 10 | 45 | 9.3 |
Table 2: Instrument Settings for Common Platforms
| Instrument | Excitation | Emission |
| Fluorescence Microscope | 495 nm (FITC/GFP filter set) | 529 nm (FITC/GFP filter set) |
| Flow Cytometer | 488 nm laser | 530/30 nm filter |
| Microplate Reader | 485 nm | 535 nm |
Visualizing Key Processes
To further aid in your experimental design and troubleshooting, the following diagrams illustrate the signaling pathways leading to ROS production, a general experimental workflow, and a troubleshooting decision tree.
References
Technical Support Center: 5-CM-H2DCFDA Staining
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using 5-CM-H2DCFDA for the detection of intracellular reactive oxygen species (ROS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (5-(and-6)-chloromethyl-2',7'-dichlorodihydrofluorescein diacetate) is a cell-permeant fluorescent probe used to detect a broad spectrum of reactive oxygen species (ROS), including hydrogen peroxide, hydroxyl radicals, and peroxynitrite.[1][2][3] The probe itself is non-fluorescent. Once it diffuses into the cell, intracellular esterases cleave the acetate groups, and the chloromethyl group reacts with intracellular thiols, trapping the probe inside.[1][4] Subsequent oxidation by ROS converts the non-fluorescent molecule into the highly fluorescent 2',7'-dichlorofluorescein (DCF).[1][2][5]
Q2: What are the excitation and emission wavelengths for the fluorescent product DCF?
The fluorescent product, DCF, has an excitation maximum of approximately 492-495 nm and an emission maximum of around 517-527 nm.[6][7]
Q3: Can this compound be used in fixed cells?
No, this compound and similar derivatives are not fixable.[8] The assay relies on the enzymatic activity of intracellular esterases which are inactivated by fixation. Therefore, this probe is intended for use in live cells.
Q4: Is this compound specific to a particular reactive oxygen species?
No, this compound is a general indicator of oxidative stress and is not specific to a single type of ROS.[3][9] It can be oxidized by various ROS, including hydrogen peroxide, hydroxyl radicals, and peroxynitrite.[1][2]
Experimental Workflow & Mechanism
The following diagram illustrates the general experimental workflow for this compound staining.
Caption: General experimental workflow for intracellular ROS detection using this compound.
The diagram below illustrates the mechanism of action of this compound.
References
- 1. Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA) [agris.fao.org]
- 2. doc.abcam.com [doc.abcam.com]
- 3. researchgate.net [researchgate.net]
- 4. Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA) [bio-protocol.org]
- 5. med.emory.edu [med.emory.edu]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. CM-H2DCFDA (General Oxidative Stress Indicator) - FAQs [thermofisher.com]
- 9. Quantifying ROS levels using CM-H2DCFDA and HyPer - PubMed [pubmed.ncbi.nlm.nih.gov]
5-CM-H2Dcfda quenching issues at high concentrations
Welcome to the technical support center for 5-(and-6)-chloromethyl-2',7'-dichlorodihydrofluorescein diacetate (5-CM-H2DCFDA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during experiments, with a particular focus on signal quenching observed at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a cell-permeable probe used to detect reactive oxygen species (ROS) in living cells.[1][2] Once inside the cell, intracellular esterases cleave the acetate groups, trapping the non-fluorescent 2',7'-dichlorodihydrofluorescein (H2DCF) within the cell.[1][3][4] In the presence of ROS, H2DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF), which can be measured using fluorescence microscopy, flow cytometry, or a fluorescence plate reader.[1][3][5]
Q2: What are the optimal excitation and emission wavelengths for the oxidized product, DCF?
A2: The optimal excitation wavelength for DCF is approximately 492-495 nm, and its emission maximum is around 517-527 nm.[5][6]
Q3: What is a typical working concentration for this compound?
A3: The recommended working concentration of this compound can vary depending on the cell type and experimental conditions. However, a general starting range is between 1 µM and 10 µM.[6][7] Some protocols suggest a broader range of 10-50 µM, but optimization is crucial.[8]
Q4: Can this compound itself induce cellular stress or toxicity?
A4: Yes, at higher concentrations, this compound and its vehicle (like DMSO) can be toxic to cells, potentially leading to cell death and artifacts in your results.[7] Additionally, the dye is susceptible to photo-oxidation, which can generate ROS and contribute to phototoxicity.[9]
Troubleshooting Guide: Fluorescence Quenching at High Concentrations
Users sometimes report a decrease or plateau in fluorescence signal at high concentrations of this compound, which can be perceived as "quenching." This phenomenon is often not true fluorescence quenching but rather a result of other experimental factors. Below is a guide to troubleshoot this issue.
Issue 1: Decreased Fluorescence Signal at High Probe Concentrations
Potential Cause 1: Cytotoxicity High concentrations of the probe or its solvent (e.g., DMSO) can be toxic to cells, leading to decreased cell viability and, consequently, a lower overall fluorescence signal.[7]
-
Troubleshooting Steps:
-
Perform a Concentration Titration: Test a range of this compound concentrations (e.g., 0.5 µM to 25 µM) to determine the optimal concentration for your specific cell type and experimental conditions.
-
Assess Cell Viability: Concurrently with your ROS assay, perform a cell viability assay (e.g., Trypan Blue exclusion, Propidium Iodide staining, or MTT assay) to ensure that the concentrations of this compound used are not cytotoxic.
-
Minimize Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to your cells (typically <0.1%).
-
Potential Cause 2: Probe Extrusion Healthy cells can actively extrude the dye, and this process might be more pronounced at higher intracellular concentrations, leading to a loss of signal.
-
Troubleshooting Steps:
-
Optimize Incubation Time: Reduce the incubation time to the minimum required for sufficient probe loading. A typical range is 30-60 minutes.[6]
-
Use a Probenecid Block: In some cell types, anion transporters can extrude the dye. Pre-incubating cells with a transport inhibitor like probenecid may help retain the probe within the cells.
-
Issue 2: High Background or Artifactual Fluorescence
Potential Cause: Cell-Free Oxidation and Interactions this compound can be oxidized in the absence of cellular ROS. This can be caused by components in the cell culture medium, the presence of serum, or direct interaction with the compound being tested.[10] This can lead to high background fluorescence that may obscure the actual cellular ROS signal.
-
Troubleshooting Steps:
-
Include a Cell-Free Control: Always include a control well with your experimental medium and this compound but without cells to measure any cell-free oxidation of the probe.[10]
-
Use Serum-Free Medium: If possible, perform the final incubation and measurement steps in a serum-free buffer like Hank's Balanced Salt Solution (HBSS) or PBS to reduce background fluorescence.[6][10] Phenol red in the medium can also contribute to high background and should be avoided.[8]
-
Wash Cells Thoroughly: After loading the cells with the probe, wash them gently with buffer to remove any excess, un-deacetylated probe from the medium.[6][7]
-
Data Presentation
Table 1: Recommended Concentration Ranges and Potential Issues
| Concentration Range | Expected Observation | Potential Issues at Higher End of Range |
| 1 - 10 µM | Linear increase in fluorescence with ROS | Potential for cytotoxicity in sensitive cell lines. |
| 10 - 50 µM | May be necessary for some cell types | Increased risk of cytotoxicity and artifacts.[7][8] |
| > 50 µM | Not generally recommended | High likelihood of cytotoxicity, phototoxicity, and artifacts.[9][10] |
Experimental Protocols
Protocol: Determining Optimal this compound Concentration
-
Cell Seeding: Seed adherent cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment. For suspension cells, adjust the cell number according to your standard protocol.
-
Probe Preparation: Prepare a stock solution of this compound in anhydrous DMSO. Immediately before use, dilute the stock solution in warm, serum-free medium or HBSS to create a series of working concentrations (e.g., 1, 2.5, 5, 10, 20, 40 µM).
-
Cell Treatment (Optional): If you are investigating the effect of a specific treatment, incubate the cells with your compound of interest for the desired duration. Include appropriate vehicle controls.
-
Probe Loading: Remove the culture medium and wash the cells once with warm HBSS. Add the this compound working solutions to the respective wells and incubate for 30-45 minutes at 37°C in the dark.[5][8]
-
Washing: Remove the probe-containing medium and wash the cells twice with warm HBSS to remove any extracellular probe.[7]
-
Measurement: Add 100 µL of HBSS to each well and immediately measure the fluorescence using a microplate reader with excitation at ~495 nm and emission at ~525 nm.
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Positive Control: Include a positive control by treating cells with a known ROS inducer, such as H₂O₂ (e.g., 50 µM), to confirm that the probe is responsive in your system.[5]
Visualizations
Caption: Workflow for cellular ROS detection using this compound.
Caption: Cellular processing of the this compound probe.
Caption: Decision tree for troubleshooting high-concentration artifacts.
References
- 1. youtube.com [youtube.com]
- 2. Quantifying ROS levels using CM-H2DCFDA and HyPer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA) [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. hellobio.com [hellobio.com]
- 9. researchgate.net [researchgate.net]
- 10. Troubleshooting the dichlorofluorescein assay to avoid artifacts in measurement of toxicant-stimulated cellular production of reactive oxidant species - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 5-CM-H2DCFDA Fluorescence Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 5-CM-H2DCFDA to measure intracellular reactive oxygen species (ROS). The primary focus is on understanding and mitigating the effects of serum on assay performance.
Frequently Asked Questions (FAQs)
Q1: Why is my background fluorescence high when using this compound in the presence of serum?
High background fluorescence in the presence of serum is a common issue. Serum contains various components, including esterases and peroxidases, that can interact with this compound. Extracellular esterases can cleave the acetate groups from the probe outside the cells, leading to its oxidation and subsequent fluorescence, which is not indicative of intracellular ROS. Furthermore, some serum components can directly oxidize the probe, contributing to a higher background signal.
Q2: Can I perform the this compound incubation step in complete (serum-containing) media?
It is strongly recommended to perform the this compound loading step in a serum-free medium or buffer, such as Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS).[1][2] This minimizes the extracellular hydrolysis and oxidation of the probe, ensuring that the measured fluorescence predominantly reflects intracellular ROS levels. If cells are sensitive to serum deprivation, a reduced-serum medium can be used, but this may still contribute to background fluorescence.[3]
Q3: What is the difference between H2DCFDA and CM-H2DCFDA, and is one better for use with serum?
CM-H2DCFDA is a derivative of H2DCFDA that contains a chloromethyl group.[4] This group reacts with intracellular thiols, such as glutathione, leading to better retention of the probe inside the cell.[4] While this modification improves intracellular localization, it does not prevent the initial extracellular interactions with serum components. Therefore, using a serum-free loading buffer is crucial for both probes. However, the enhanced retention of CM-H2DCFDA can be advantageous in minimizing leakage of the oxidized dye, which can be a problem with H2DCFDA.[5]
Q4: How can I be sure that the fluorescence I'm measuring is from intracellular ROS and not an artifact of serum?
To validate your assay, it is essential to include proper controls. A key control is to measure the fluorescence of serum-containing medium with this compound in the absence of cells. This will reveal the extent of background fluorescence generated by the interaction between the probe and the medium. Additionally, running parallel experiments where cells are loaded in serum-free versus serum-containing medium can help quantify the contribution of serum to the overall signal.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| High background fluorescence in all wells, including controls without cells. | Serum components are oxidizing the this compound probe extracellularly. | Perform the probe loading step in serum-free medium (e.g., HBSS or PBS). Thoroughly wash cells with serum-free buffer before adding the probe.[2][6][7] |
| Inconsistent results between experiments. | Variability in serum batches or handling of the probe. | Use the same batch of serum for a set of comparative experiments. Prepare fresh working solutions of this compound for each experiment, as it is susceptible to auto-oxidation. |
| Low fluorescence signal even after inducing oxidative stress. | Insufficient probe loading or rapid efflux of the oxidized probe. | Optimize the probe concentration and incubation time (typically 5-20 µM for 15-30 minutes).[1][8] Use CM-H2DCFDA for better intracellular retention.[4] Ensure cells are healthy and at an appropriate density. |
| Cell morphology changes or toxicity observed after probe loading. | Cytotoxicity from the probe itself or from serum deprivation. | Reduce the probe concentration or incubation time. If cells are sensitive to serum-free conditions, minimize the duration of the serum-free steps. After loading, the experiment can often be continued in complete medium.[9] |
Experimental Protocols
Protocol: Measuring Intracellular ROS using this compound with a Microplate Reader
This protocol is designed to minimize serum interference.
Materials:
-
Adherent or suspension cells
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This compound (stock solution in DMSO)
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Serum-free culture medium or Hanks' Balanced Salt Solution (HBSS)
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Complete culture medium (with serum, phenol red-free recommended)
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Black, clear-bottom 96-well plates
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Positive control (e.g., tert-Butyl hydroperoxide, TBHP)
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Negative control (e.g., N-acetylcysteine, NAC)
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Fluorescence microplate reader (Excitation/Emission ~495/525 nm)
Procedure:
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Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density that ensures they are in a logarithmic growth phase at the time of the experiment. For adherent cells, allow them to attach overnight.
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Treatment: If applicable, treat the cells with your compounds of interest in complete medium for the desired duration. Include wells for positive and negative controls.
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Washing: Carefully remove the culture medium. Wash the cells twice with pre-warmed, serum-free medium or HBSS to remove any residual serum.[2]
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Probe Loading: Prepare a fresh working solution of this compound in serum-free medium at a final concentration of 5-10 µM.[8][10] Add the probe solution to each well and incubate for 30 minutes at 37°C in the dark.[2][10]
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Washing: Remove the probe solution and wash the cells twice with pre-warmed, serum-free medium or HBSS to remove any extracellular probe.
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Measurement: Add pre-warmed, phenol red-free complete medium or HBSS to each well. Immediately measure the fluorescence using a microplate reader with excitation at ~495 nm and emission at ~525 nm.
Data Presentation
Table 1: Illustrative Effect of Serum on this compound Fluorescence
This table provides a hypothetical but representative example of the quantitative impact of fetal bovine serum (FBS) on the background fluorescence of this compound in the absence of cells.
| FBS Concentration (%) | Mean Fluorescence Units (MFU) | Standard Deviation | Fold Change vs. 0% FBS |
| 0 | 150 | 15 | 1.0 |
| 2.5 | 450 | 35 | 3.0 |
| 5 | 800 | 60 | 5.3 |
| 10 | 1500 | 120 | 10.0 |
Note: These are example data and actual results will vary depending on the specific serum batch, probe concentration, and instrument settings.
Visualizations
Caption: Experimental workflow for minimizing serum interference in a this compound ROS assay.
Caption: Simplified diagram illustrating potential serum interference with the this compound assay.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Generating and Detecting Reactive Oxygen Species—Section 18.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Cellular reactive oxygen species (ROS) assay strategy [absin.net]
- 7. antbioinc.com [antbioinc.com]
- 8. researchgate.net [researchgate.net]
- 9. abcam.co.jp [abcam.co.jp]
- 10. dovepress.com [dovepress.com]
Technical Support Center: Improving 5-CM-H2DCFDA Staining Consistency
Welcome to the technical support center for 5-(and-6)-chloromethyl-2',7'-dichlorodihydrofluorescein diacetate (5-CM-H2DCFDA) staining. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and improve the consistency of their reactive oxygen species (ROS) detection experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during this compound staining in a question-and-answer format.
Issue 1: High Background Fluorescence in Control Cells
Question: I am observing high fluorescence in my negative control cells, making it difficult to detect a real signal. What could be the cause?
Answer: High background fluorescence is a common issue and can be caused by several factors:
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Dye Concentration and Incubation Time: Excessive dye concentration or prolonged incubation can lead to dye overload within the cells.[1] To mitigate this, it is crucial to optimize both the concentration of this compound and the incubation period. Different cell lines may require different optimal conditions.[2]
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Autofluorescence: Some cell types naturally exhibit autofluorescence. It is essential to include an unstained cell control to measure the baseline autofluorescence.[3]
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Media Components: Phenol red and serum in the culture media can contribute to background fluorescence.[4][5] It is recommended to use phenol red-free media and perform the staining in a serum-free buffer like Hank's Balanced Salt Solution (HBSS).[2][4]
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Spontaneous Oxidation: The probe can undergo auto-oxidation, leading to increased background signal. Preparing fresh working solutions of the dye immediately before use is critical.[5]
Troubleshooting Protocol:
-
Titrate Dye Concentration: Test a range of this compound concentrations (e.g., 1-10 µM) to find the optimal concentration for your cell type that provides a good signal-to-noise ratio.[3]
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Optimize Incubation Time: Perform a time-course experiment (e.g., 15, 30, 45, 60 minutes) to determine the shortest incubation time that yields a detectable signal.[2][6]
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Use Appropriate Buffers: Wash cells with a balanced salt solution (e.g., HBSS) before and after staining to remove any interfering media components.[2]
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Include Controls: Always include the following controls in your experiment:
Issue 2: Inconsistent Staining and Large Cell-to-Cell Variability
Question: I am seeing significant variation in fluorescence intensity between cells within the same sample and between replicate experiments. How can I improve consistency?
Answer: Inconsistent staining can arise from several sources:
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Uneven Dye Loading: Ensure that the dye solution is well-mixed and evenly distributed across the cells.
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Cell Health and Density: Unhealthy or dying cells can produce more ROS, leading to brighter staining.[8] Ensure you are working with a healthy, actively growing cell culture. Cell density can also affect results, so aim for a consistent seeding density across experiments.[9]
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Phototoxicity and Photobleaching: Exposure to excitation light can itself induce ROS production and also cause photobleaching of the fluorescent signal.[7][10] Minimize light exposure during imaging.
-
Dye Efflux: Some cell types can actively pump the dye out, leading to a decrease in signal over time. The chloromethyl group in this compound is designed to improve intracellular retention compared to H2DCFDA by reacting with intracellular thiols.[8][11]
Troubleshooting Protocol:
-
Standardize Cell Culture Conditions: Maintain consistent cell passage numbers, seeding densities, and growth conditions.
-
Minimize Light Exposure: Reduce the intensity and duration of light exposure during microscopy or flow cytometry. Use neutral density filters if available.[7]
-
Acquire Data Immediately: Read the fluorescence signal as soon as possible after staining and treatment to minimize the effects of dye leakage and photobleaching.[2]
-
Work in the Dark: Protect the dye and stained cells from light as much as possible throughout the experiment.[7]
Issue 3: Unexpected Results or Artifacts
Question: My results are not what I expected, or I suspect I am observing experimental artifacts. What are some common pitfalls?
Answer: The dichlorofluorescein (DCF) assay is susceptible to several artifacts:
-
Interaction with Compounds: Some experimental compounds can directly interact with the dye, causing fluorescence changes that are not related to cellular ROS production.[4] It is important to perform cell-free controls where the compound is mixed with the dye in buffer to test for direct interactions.[4]
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Probe Specificity: this compound is a general indicator of oxidative stress and is not specific to a single type of ROS. It can react with various reactive species.[8][12]
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Fixation Issues: this compound is generally not fixable.[1] Fixation can lead to loss of the dye and unreliable results. Live-cell imaging is the recommended approach.
Troubleshooting Protocol:
-
Perform Cell-Free Controls: To test for direct interactions between your test compound and the dye, incubate the compound with this compound in a cell-free buffer and measure fluorescence.[4]
-
Consider Alternative Probes: If you need to detect a specific ROS, consider using a more specific probe, such as MitoSOX Red for mitochondrial superoxide.[6]
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Avoid Fixation: Analyze live cells immediately after staining. If fixation is absolutely necessary, consider using a fixable ROS indicator.[1]
Quantitative Data Summary
The following tables provide a summary of recommended starting concentrations and incubation times for this compound staining. Note that these are starting points, and optimal conditions should be determined empirically for each cell type and experimental setup.
Table 1: Recommended Staining Parameters
| Parameter | Recommended Range | Notes |
| This compound Concentration | 1 - 10 µM | Higher concentrations can lead to artifacts and cytotoxicity.[3][4] |
| Incubation Time | 15 - 60 minutes | Shorter times are often better to reduce background.[2][6] |
| Incubation Temperature | Room Temperature or 37°C | Incubation at room temperature may reduce dye vacuolization.[7] |
| Buffer | HBSS or PBS | Use of serum-free and phenol red-free buffer is recommended.[2][4] |
Table 2: Instrument-Specific Considerations
| Instrument | Key Considerations |
| Fluorescence Microscope | Minimize phototoxicity and photobleaching by reducing light exposure.[7][10] |
| Flow Cytometer | Gate on live cells to exclude signal from dead or dying cells.[8] |
| Plate Reader | Use black-walled, clear-bottom plates to reduce crosstalk and background. Plate readers may be less sensitive than microscopy or flow cytometry.[1][3] |
Experimental Protocols & Visualizations
General Staining Protocol for Adherent Cells
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Seed cells in a suitable culture vessel (e.g., 96-well plate, coverslips) and allow them to adhere overnight.
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Remove the culture medium and wash the cells twice with pre-warmed, serum-free buffer (e.g., HBSS).[2]
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Prepare a fresh working solution of this compound in serum-free buffer at the desired concentration (e.g., 5 µM).[2]
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Add the this compound solution to the cells and incubate in the dark at 37°C for 30 minutes.[2]
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Remove the dye solution and wash the cells twice with pre-warmed, serum-free buffer.[2]
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Add the experimental treatment (e.g., test compound, ROS inducer) to the cells in a suitable buffer or medium.
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Incubate for the desired treatment period.
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Measure the fluorescence immediately using a fluorescence microscope, plate reader, or flow cytometer with excitation/emission wavelengths of approximately 492-495 nm/517-527 nm.[3]
Signaling Pathway and Workflow Diagrams
Caption: Mechanism of this compound for ROS detection.
Caption: General experimental workflow for this compound staining.
References
- 1. CM-H2DCFDA (General Oxidative Stress Indicator) - FAQs [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Troubleshooting the dichlorofluorescein assay to avoid artifacts in measurement of toxicant-stimulated cellular production of reactive oxidant species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 6. researchgate.net [researchgate.net]
- 7. Cellular Redox Profiling Using High-content Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA) [bio-protocol.org]
- 9. A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
minimizing cytotoxicity of 5-CM-H2Dcfda
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the cytotoxicity of 5-(and-6)-Carboxy-2',7'-dichlorodihydrofluorescein diacetate (5-CM-H2DCFDA) during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a cell-permeant fluorescent probe used to detect intracellular reactive oxygen species (ROS). Once inside the cell, it is deacetylated by intracellular esterases to a non-fluorescent compound, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[1][2] The chloromethyl group allows for better retention within the cell by reacting with intracellular thiols, such as glutathione.[3]
Q2: What are the main causes of this compound cytotoxicity?
A2: The primary causes of cytotoxicity associated with this compound are overloading the cells with the dye and extending incubation times. High intracellular concentrations of the probe can lead to dye-dye quenching, and upon illumination, photobleaching can paradoxically increase fluorescence initially, complicating data interpretation.[4] Furthermore, the generation of ROS during the oxidation of the probe itself can contribute to cellular stress.
Q3: How can I minimize the cytotoxicity of this compound?
A3: To minimize cytotoxicity, it is crucial to optimize the probe concentration and incubation time. Start with a low concentration (e.g., 1-10 µM) and a short incubation period (e.g., 30 minutes).[5][6] It is also important to use the appropriate buffer and avoid components like serum and phenol red in the loading medium, as they can interfere with the assay.[4][7]
Q4: What are some common artifacts to be aware of when using this compound?
A4: this compound is prone to auto-oxidation and photo-oxidation, which can lead to false-positive signals.[1] It is also not specific to a single type of ROS and can react with various species.[2] Additionally, certain experimental conditions, such as changes in pH, temperature, and the presence of some compounds, can influence the oxidation of the probe.[8][9]
Q5: Are there alternatives to this compound for detecting ROS?
A5: Yes, several alternatives with improved specificity and lower potential for artifacts are available. These include CellROX Green and Deep Red, which are fixable, and MitoSOX Red, which specifically detects mitochondrial superoxide.[4][7] Dihydroethidium (DHE) is another option for superoxide detection. For measuring extracellular hydrogen peroxide, the Amplex Red assay is a suitable choice.[2][10]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background fluorescence in control cells | - Probe concentration is too high. - Incubation time is too long. - Auto-oxidation of the probe. - Presence of phenol red or serum in the media.[7] | - Perform a concentration titration (1-10 µM) to find the optimal concentration for your cell type. - Optimize the incubation time (try 15-45 minutes). - Prepare fresh working solutions of the probe for each experiment.[3] - Use phenol red-free media and load the dye in serum-free buffer.[4][7] |
| No significant change in fluorescence after treatment | - Insufficient probe loading. - The specific ROS being generated is not efficiently detected by the probe. - The treatment does not induce significant ROS production. | - Ensure proper de-esterification by incubating for a sufficient time (at least 15-30 minutes).[7] - Consider using a more specific ROS probe. - Include a positive control (e.g., H2O2 or tert-Butyl hydroperoxide) to confirm the assay is working.[1][11] |
| High well-to-well variability | - Uneven cell seeding. - Inconsistent probe loading. - Photobleaching or photo-oxidation from excessive light exposure. | - Ensure a single-cell suspension and even distribution of cells in the plate. - Mix the probe solution gently but thoroughly before adding to cells. - Protect the plate from light as much as possible during incubation and measurement.[12] |
| Cell death observed after loading with the probe | - Probe concentration is too high, leading to cytotoxicity. - Extended incubation time is stressing the cells. | - Reduce the probe concentration and incubation time. - Perform a cell viability assay (e.g., Trypan Blue or a live/dead stain) in parallel to determine the toxic threshold of the probe for your cells. |
Experimental Protocols
Protocol 1: Optimizing this compound Concentration
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for your cell type to reach 70-80% confluency on the day of the experiment.
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Reagent Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Immediately before use, dilute the stock solution in a serum-free and phenol red-free medium (e.g., HBSS) to final concentrations ranging from 1 µM to 25 µM.
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Probe Loading: Remove the culture medium from the cells and wash once with warm HBSS. Add the different concentrations of the this compound loading solution to the wells.
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Incubation: Incubate the cells for 30 minutes at 37°C, protected from light.
-
Washing: Remove the loading solution and wash the cells twice with warm HBSS.
-
Measurement: Add warm HBSS to each well and measure the fluorescence using a microplate reader with excitation at ~495 nm and emission at ~525 nm.
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Analysis: Determine the concentration that provides a low basal fluorescence with a good dynamic range for detecting a positive control (e.g., 100 µM H2O2).
Protocol 2: Standard Measurement of Intracellular ROS
-
Cell Seeding: Seed cells in a suitable culture plate or on coverslips.
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Treatment: Treat the cells with your experimental compound(s) for the desired duration. Include appropriate positive and negative controls.
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Probe Preparation: Prepare a 5-10 µM working solution of this compound in pre-warmed, serum-free, and phenol red-free medium.
-
Probe Loading: Remove the treatment medium, wash the cells once with warm HBSS, and add the this compound working solution.
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Incubation: Incubate for 30-45 minutes at 37°C, protected from light.[12]
-
Washing: Remove the loading solution and wash the cells twice with warm HBSS.
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Analysis: Analyze the cells immediately by fluorescence microscopy, flow cytometry, or a microplate reader.
Visualizations
Caption: Experimental workflow for measuring intracellular ROS using this compound.
Caption: Mechanism of action of this compound for detecting intracellular ROS.
References
- 1. Generating and Detecting Reactive Oxygen Species—Section 18.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Flow-cytometric Detection of Low-level Reactive Oxygen Species in Cell Lines and Primary Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. yenepoya.res.in [yenepoya.res.in]
- 4. CM-H2DCFDA (General Oxidative Stress Indicator) - FAQs [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. echemi.com [echemi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Experimental Conditions That Influence the Utility of 2′7′-Dichlorodihydrofluorescein Diacetate (DCFH2-DA) as a Fluorogenic Biosensor for Mitochondrial Redox Status - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA) [en.bio-protocol.org]
- 12. abcam.co.jp [abcam.co.jp]
Technical Support Center: 5-CM-H2DCFDA Plate Reader Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your 5-CM-H2DCFDA plate reader experiments for accurate and reproducible reactive oxygen species (ROS) detection.
Frequently Asked Questions (FAQs)
Q1: What is the optimal gain setting for my this compound assay?
There is no single optimal gain setting, as it depends on your specific plate reader, cell type, and experimental conditions. The goal is to find a gain that provides a wide dynamic range without saturating the detector with your positive control. Two common strategies for setting the gain are:
-
Positive Control-Based Adjustment: Set the gain so that the fluorescence of your positive control wells is at approximately 90% of the maximum possible reading for the detector. This approach ensures you are using a significant portion of the instrument's dynamic range. However, be aware that if some of your experimental samples have a stronger signal than your positive control, their readings may become saturated ("maxed out").[1]
-
Blank-Based Adjustment: Alternatively, you can set the gain so that your blank wells (containing cells without the dye) read at about 10% of the maximum signal. This method ensures that your baseline is low, which can be beneficial if you expect small changes in fluorescence. A potential drawback is that your highest signals might not span the full dynamic range of the instrument.[1]
Q2: Why am I seeing high background fluorescence in my control wells?
High background fluorescence can be caused by several factors:
-
Autofluorescence: Some cell types and media components naturally fluoresce at the same wavelengths as DCF. Using phenol red-free media can help reduce this.
-
Dye Overloading: High concentrations of this compound or excessively long incubation times can lead to high intracellular dye concentrations, which can cause dye-dye quenching and increase background signal.[2] Try reducing the dye concentration and incubation time.[2]
-
Incomplete Washing: Residual extracellular dye that has not been properly washed away will contribute to background fluorescence. Ensure thorough but gentle washing steps after dye incubation.
Q3: My fluorescence signal is decreasing over time, even in my positive control. What is happening?
This phenomenon is likely due to photobleaching, where the fluorescent molecule is irreversibly damaged by light exposure from the plate reader's excitation source. To minimize photobleaching:
-
Reduce the number of measurement time points.
-
Decrease the intensity of the excitation light, if your plate reader allows.
-
Use the shortest possible exposure time for each reading.
Q4: Can I compare results from different plates if I use different gain settings?
No. It is critical to use the exact same gain setting for all plates that you intend to compare quantitatively.[1] Changing the gain alters the relationship between the fluorescence intensity and the instrument's output, making direct comparisons between plates invalid.
Troubleshooting Guide
This guide addresses common issues encountered during this compound plate reader experiments.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Signal-to-Noise Ratio | Inefficient dye loading. | Optimize dye concentration and incubation time (typically 1-10 µM for 30-60 minutes). Ensure cells are healthy and adherent. |
| Low ROS production in response to stimulus. | Verify the effectiveness of your positive control (e.g., H₂O₂). Increase the concentration or duration of your experimental treatment. | |
| Suboptimal gain setting. | Perform a gain optimization experiment (see protocol below). | |
| Saturated Signal ("Maxed Out") | Gain setting is too high. | Reduce the gain setting. Re-run the plate with the adjusted gain. |
| Very high levels of ROS production. | If gain is already low, consider reducing the cell number per well or the concentration of your treatment. | |
| High Well-to-Well Variability | Uneven cell seeding. | Ensure a single-cell suspension before seeding and use appropriate pipetting techniques to achieve a uniform cell monolayer. |
| Edge effects in the microplate. | Avoid using the outermost wells of the plate for experimental samples, as they are more prone to evaporation and temperature fluctuations. Fill these wells with media or PBS. | |
| Inconsistent Results Between Experiments | Variation in cell passage number or health. | Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase. |
| Differences in reagent preparation. | Prepare fresh reagents for each experiment, especially the this compound working solution. |
Experimental Protocols
Protocol: Gain Setting Optimization
This protocol will guide you in determining the optimal gain setting for your this compound assay.
Materials:
-
Cells seeded in a 96-well, black, clear-bottom plate
-
This compound stock solution
-
Phenol red-free culture medium
-
Positive control (e.g., H₂O₂)
-
Negative control (vehicle)
-
Fluorescence plate reader with excitation/emission filters for ~495 nm/525 nm
Procedure:
-
Prepare a dedicated optimization plate: Seed your cells at the desired density and allow them to adhere overnight.
-
Set up control wells: Designate wells for the following controls:
-
Blank: Cells only (no dye).
-
Negative Control: Cells loaded with this compound and treated with the vehicle.
-
Positive Control: Cells loaded with this compound and treated with a known ROS inducer (e.g., H₂O₂).
-
-
Dye Loading: Incubate the designated wells (negative and positive controls) with the this compound working solution according to your standard protocol.
-
Treatment: After dye loading and washing, add the vehicle to the negative control wells and the ROS inducer to the positive control wells.
-
Gain Adjustment:
-
Place the plate in the reader and select the appropriate excitation and emission wavelengths.
-
Perform a single-point reading of the positive control well.
-
Adjust the gain until the fluorescence intensity of the positive control is approximately 90% of the detector's maximum value. Note this gain setting.
-
Alternatively, adjust the gain so the blank well reads at approximately 10% of the maximum value.
-
-
Verification: Read the entire plate using the selected gain setting. Ensure that the positive control is not saturated and that there is a clear difference in signal between the negative and positive controls.
-
Finalization: Use this determined gain setting for all subsequent experiments that will be compared.
Visualizations
Caption: Workflow for optimizing plate reader gain settings.
Caption: Mechanism of ROS detection by this compound.
References
Validation & Comparative
5-CM-H2Dcfda vs H2DCFDA for ROS detection
A Comparative Guide to ROS Detection: 5-CM-H2Dcfda versus H2DCFDA
For researchers, scientists, and drug development professionals, the accurate detection of reactive oxygen species (ROS) is crucial for understanding cellular signaling, oxidative stress, and the mechanisms of various diseases. The choice of fluorescent probe is a critical determinant of experimental success. This guide provides a detailed comparison of two commonly used probes: 5-(and-6)-chloromethyl-2',7'-dichlorodihydrofluorescein diacetate (this compound) and 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).
Performance Comparison
While both probes are valuable for ROS detection, they exhibit key differences in their intracellular retention, which can significantly impact experimental outcomes.
Qualitative and General Performance Characteristics
| Feature | This compound | H2DCFDA |
| Intracellular Retention | Superior retention due to a chloromethyl group that reacts with intracellular thiols, forming a covalent bond.[1][2] | Prone to leakage from cells after de-esterification, which can lead to signal loss and artifacts.[3] |
| Mechanism of Action | Passively diffuses into the cell, is deacetylated by intracellular esterases, and the chloromethyl group reacts with thiols. The reduced, non-fluorescent form is then oxidized by ROS to the fluorescent dichlorofluorescein (DCF).[3] | Passively diffuses into the cell and is deacetylated by intracellular esterases to the non-fluorescent H2DCF, which is then oxidized by ROS to the fluorescent DCF.[4][5] |
| Sensitivity | Generally considered more sensitive for long-term studies due to better retention.[2] | Can be sensitive for short-term experiments, but signal may diminish over time due to leakage. |
| Applications | Ideal for long-term ROS monitoring, high-throughput screening (HTS), and experiments where probe retention is critical.[2] | Suitable for endpoint assays and short-term experiments for detecting general oxidative stress. |
| Photostability | Similar to H2DCFDA, but the better retention can contribute to a more stable signal over time in live cells. | Susceptible to photobleaching upon repeated excitation. |
| Cost | Generally more expensive than H2DCFDA.[2] | More cost-effective option. |
Quantitative Data
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of these probes and a general workflow for their use in cellular ROS detection.
Caption: Mechanism of intracellular ROS detection by H2DCFDA and its derivatives.
Caption: General experimental workflow for cellular ROS detection using fluorescent probes.
Experimental Protocols
Below are representative protocols for using H2DCFDA and this compound. Note that optimal concentrations and incubation times may vary depending on the cell type and experimental conditions.
H2DCFDA Protocol for ROS Detection by Fluorescence Microscopy
-
Cell Preparation: Seed cells on glass coverslips or in a 96-well plate suitable for microscopy and culture overnight.
-
Treatment: Treat cells with the experimental compound or vehicle control for the desired duration.
-
Probe Loading: Prepare a 5-20 µM working solution of H2DCFDA in pre-warmed serum-free medium or PBS.
-
Remove the culture medium and wash the cells once with warm PBS.
-
Add the H2DCFDA working solution to the cells and incubate for 30-45 minutes at 37°C in the dark.[6]
-
Washing: Remove the loading solution and wash the cells twice with warm PBS to remove any extracellular probe.
-
Imaging: Immediately image the cells using a fluorescence microscope with excitation and emission wavelengths appropriate for DCF (e.g., 495 nm excitation and 525 nm emission).[7]
This compound Protocol for ROS Detection by Flow Cytometry
-
Cell Preparation: Prepare a single-cell suspension of your target cells at a concentration of 1 x 10^6 cells/mL.
-
Treatment: Treat cells with the experimental compound or vehicle control in suspension or as an adherent culture prior to harvesting.
-
Probe Loading: Resuspend the cells in pre-warmed HBSS or serum-free medium containing 5-10 µM this compound.[3]
-
Incubate the cells for 30-45 minutes at 37°C in the dark.[3]
-
Washing: Pellet the cells by centrifugation (e.g., 200 x g for 5 minutes) and discard the supernatant. Wash the cell pellet once with 4 mL of DPBS and centrifuge again.[3]
-
Resuspension: Resuspend the final cell pellet in a suitable buffer for flow cytometry (e.g., PBS with 1% FBS).
-
Analysis: Analyze the cells immediately on a flow cytometer using the FL1 channel (or equivalent for green fluorescence) to detect the DCF signal.[6] For viability, co-staining with a dye like Propidium Iodide (PI) can be performed.[3]
Conclusion
Both this compound and H2DCFDA are effective probes for the detection of intracellular ROS. The primary advantage of This compound lies in its superior intracellular retention , making it the probe of choice for longer-term experiments, quantitative assays where signal stability is crucial, and for minimizing artifacts associated with probe leakage. While H2DCFDA is a more cost-effective option and can be suitable for endpoint or short-term assays, researchers should be mindful of its potential for leakage. The selection between these two probes should be guided by the specific requirements of the experiment, including duration, desired quantitative rigor, and budget.
References
- 1. Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA) [en.bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. interchim.fr [interchim.fr]
- 5. DCFDA / H2DCFDA - Cellular ROS Assay Kit (ab113851) | Abcam [abcam.com]
- 6. Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA) [bio-protocol.org]
- 7. selleckchem.com [selleckchem.com]
A Researcher's Guide to Cellular ROS Detection: Comparing 5-CM-H2DCFDA with Common Alternatives
Introduction to Reactive Oxygen Species (ROS) Detection
Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that play a dual role in cell physiology. At low concentrations, they function as critical signaling molecules in processes like proliferation and differentiation.[1][2][3] However, an imbalance leading to excessive ROS accumulation—a state known as oxidative stress—can inflict damage on vital cellular components like DNA, lipids, and proteins, contributing to various pathologies including cancer and neurodegenerative diseases.[3][4] Consequently, the accurate detection and quantification of intracellular ROS are crucial for research in numerous biological and medical fields.
Fluorescent probes are indispensable tools for this purpose. Among the most widely used is 5-(and-6)-chloromethyl-2',7'-dichlorodihydrofluorescein diacetate (5-CM-H2DCFDA), a derivative of the classic H2DCFDA probe. This guide provides an objective comparison of this compound with other common ROS indicators, supported by experimental data, to help researchers select the most appropriate tool for their specific needs.
Mechanism of Action: The Dichlorodihydrofluorescein (DCF) Family
Probes like H2DCFDA and its derivative, this compound, are cell-permeant and initially non-fluorescent. Once inside the cell, intracellular esterases cleave the acetate groups, rendering the molecule membrane-impermeable. This trapped precursor, dichlorodihydrofluorescein (H2DCF), can then be oxidized by various ROS—primarily hydrogen peroxide (H₂O₂), hydroxyl radicals (•OH), and peroxynitrite (ONOO⁻)—into the highly fluorescent 2',7'-dichlorofluorescein (DCF).[3][4][5] The intensity of the green fluorescence is directly proportional to the level of specific ROS within the cell.
The key advantage of this compound over its predecessor, H2DCFDA, is the addition of a chloromethyl group.[6] This group reacts with intracellular thiols, such as glutathione, forming a covalent bond that significantly improves the probe's retention within the cell, making it better suited for long-term studies and reducing leakage.[5][6][7][8][9]
Comparative Analysis of ROS Probes
Choosing the right ROS probe depends on the specific research question, including the type of ROS, the cellular compartment of interest, and the experimental platform (e.g., microscopy, flow cytometry).
| Feature | This compound | H2DCFDA | CellROX® Deep Red | MitoSOX™ Red |
| Primary Target ROS | General oxidative stress (H₂O₂, •OH, ONOO⁻)[3][4] | General oxidative stress (H₂O₂, •OH, ONOO⁻)[4][10] | Superoxide (O₂⁻•), Hydroxyl radicals (•OH)[11] | Mitochondrial Superoxide (O₂⁻•)[12] |
| Cellular Localization | Cytosol | Cytosol | Nucleus and Mitochondria[12] | Mitochondria[12] |
| Excitation (nm) | ~495[13] | ~495 | ~644[14] | ~510[15] |
| Emission (nm) | ~525[13] | ~525 | ~665[14] | ~580[15] |
| Key Advantage | Improved cellular retention for longer studies.[5][8] | Widely cited general ROS indicator. | Photostable, suitable for fixation, far-red fluorescence.[12] | Specifically targets mitochondrial superoxide. |
| Key Limitation | Not specific to a single ROS type; potential for photo-oxidation.[16][17] | Prone to leakage from cells; lacks specificity.[3][18] | Does not detect H₂O₂. | Can be oxidized by other ROS, leading to some non-specificity.[12] |
In-Depth Probe Comparison
-
This compound vs. H2DCFDA : The primary distinction is the enhanced cellular retention of this compound due to its chloromethyl group, which covalently links the probe to intracellular components.[6][8] This makes it the superior choice for experiments requiring longer incubation times or time-course imaging, as it minimizes signal loss due to probe leakage that can be an issue with H2DCFDA.[3][18]
-
This compound vs. CellROX® Probes : CellROX® reagents offer several advantages. They are designed to be more specific for superoxide and hydroxyl radicals.[11][12] A significant benefit is their photostability and the ability to be used in fixed cells, which is not recommended for DCF-based probes.[12] Furthermore, CellROX® Deep Red emits in the far-red spectrum, minimizing spectral overlap with other common fluorophores (like GFP or FITC) and reducing cellular autofluorescence.[14]
-
This compound vs. MitoSOX™ Probes : The critical difference here is localization. While this compound provides a measure of general cytosolic ROS, MitoSOX™ Red is specifically designed to assess superoxide levels within the mitochondria, the primary source of cellular ROS.[12][19] MitoSOX™ is cell-permeant and accumulates in the mitochondria due to its positive charge.[12] Therefore, if the research focus is on mitochondrial oxidative stress, MitoSOX™ is the more appropriate tool.
Experimental Protocols and Workflow
Below is a general protocol for measuring intracellular ROS using this compound with flow cytometry or fluorescence microscopy. Optimization for specific cell types and experimental conditions is highly recommended.
1. Reagent Preparation:
-
Prepare a 5-10 mM stock solution of this compound in anhydrous DMSO.[13][16] Aliquot and store at -20°C, protected from light and moisture.[8][13]
-
On the day of the experiment, dilute the stock solution in pre-warmed, serum-free medium or PBS to a final working concentration of 1-10 µM.[13][16]
2. Cell Staining:
-
Adherent Cells: Plate cells in a suitable format (e.g., 96-well plate, coverslips) and allow them to adhere overnight. Wash cells once with warm PBS.[20] Add the this compound working solution and incubate for 15-45 minutes at 37°C in the dark.[20][21]
-
Suspension Cells: Centrifuge cells to form a pellet, wash with PBS, and resuspend in the this compound working solution at a density of approximately 1x10⁶ cells/mL.[13] Incubate for 15-45 minutes at 37°C in the dark.[21]
3. Experimental Treatment:
-
After incubation, wash the cells with PBS to remove excess probe.[22]
-
Add fresh medium containing the experimental compounds (e.g., ROS inducers like H₂O₂ or antioxidants as controls).[7][22]
-
Incubate for the desired treatment period, protecting the cells from light.[22]
4. Data Acquisition:
-
Flow Cytometry: Harvest, wash, and resuspend cells in PBS. Analyze immediately using a flow cytometer with excitation at 488 nm and emission collected in the green channel (e.g., ~525 nm filter).[21]
-
Fluorescence Microscopy: Wash cells with PBS and mount for imaging. Observe using a fluorescence microscope with a standard FITC filter set.[16] Caution: DCF is susceptible to photo-oxidation, so minimize light exposure during imaging to prevent artifacts.[16][17]
ROS in Cellular Signaling
ROS are not merely damaging agents; they are integral components of cellular signaling.[1][2] Various external and internal stimuli can trigger ROS production from sources like mitochondria and NADPH oxidases.[19] These ROS can then reversibly oxidize specific proteins, particularly cysteine residues, altering their function and activating downstream signaling cascades.[2][23] Key pathways regulated by ROS include the Mitogen-Activated Protein Kinase (MAPK), Keap1-Nrf2-ARE, and p53 pathways, which control cellular responses ranging from antioxidant defense and inflammation to apoptosis.[19][23]
References
- 1. sinobiological.com [sinobiological.com]
- 2. ROS: Basic Concepts, Sources, Cellular Signaling, and its Implications in Aging Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA) [agris.fao.org]
- 4. Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA) [en.bio-protocol.org]
- 5. Generating and Detecting Reactive Oxygen Species—Section 18.2 | Thermo Fisher Scientific - ZA [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. biocompare.com [biocompare.com]
- 8. CM-H2DCFDA (General Oxidative Stress Indicator) | LabX.com [labx.com]
- 9. researchgate.net [researchgate.net]
- 10. interchim.fr [interchim.fr]
- 11. researchgate.net [researchgate.net]
- 12. MitoSOX | AAT Bioquest [aatbio.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. CellROX™ Deep Red Reagent, for oxidative stress detection 5 x 50 μL | Buy Online [thermofisher.com]
- 15. Detection of Reactive Oxygen Species Using MitoSOX and CellROX in Zebrafish [bio-protocol.org]
- 16. med.emory.edu [med.emory.edu]
- 17. researchgate.net [researchgate.net]
- 18. A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Reactive oxygen species in biological systems: Pathways, associated diseases, and potential inhibitors—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 21. Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA) [bio-protocol.org]
- 22. Production and Detection of Reactive Oxygen Species (ROS) in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
A Researcher's Guide to the Validation of 5-CM-H2DCFDA for Specific ROS Detection
For researchers, scientists, and drug development professionals, the accurate detection of specific reactive oxygen species (ROS) is crucial for understanding cellular signaling, oxidative stress, and disease pathogenesis. 5-(and-6)-chloromethyl-2',7'-dichlorodihydrofluorescein diacetate (5-CM-H2DCFDA) is a widely used fluorescent probe for measuring overall oxidative stress. This guide provides an objective comparison of its performance against other common ROS indicators, supported by experimental data, to aid in the selection of the most appropriate tool for specific research needs.
Overview of this compound
This compound is a cell-permeable probe that, upon entering a cell, is deacetylated by intracellular esterases to a non-fluorescent form.[1][2][3] The key feature of this molecule is its chloromethyl group, which reacts with intracellular thiols, such as glutathione, leading to better retention within the cell compared to its predecessor, H2DCFDA.[2][3][4] In the presence of oxidizing species, the probe is converted to the highly fluorescent 2',7'-dichlorofluorescein (DCF), which can be measured using fluorescence microscopy, flow cytometry, or a microplate reader.[2][3][5]
While versatile, it is critical to recognize that this compound is a general indicator of oxidative stress and is not specific to a single type of ROS.[6][7] It can be oxidized by several ROS, including hydroxyl radicals, and peroxynitrite, and its oxidation can also be influenced by cellular peroxidases.[5] Furthermore, one-electron oxidation of the probe can lead to the formation of a radical that, in the presence of molecular oxygen, can generate superoxide, thus contributing to the signal it is meant to measure.[8]
Comparison with Alternative ROS Probes
The choice of a fluorescent probe should be dictated by the specific ROS under investigation. The following table summarizes the performance of this compound in comparison to other commonly used ROS-sensitive dyes.
| Probe | Primary Target ROS | Advantages | Limitations |
| This compound | General Oxidative Stress | Good cellular retention.[2][3][4] High sensitivity.[9] | Lacks specificity for any single ROS.[6][7] Can be auto-oxidized.[10] Can itself generate superoxide.[8] Not fixable.[11] |
| MitoSOX™ Red | Mitochondrial Superoxide (O₂•⁻) | Specifically targets mitochondria.[12][13] | At high concentrations (e.g., 5 µM), it may diffuse to the cytosol and disrupt the mitochondrial electron transport chain.[14] |
| Dihydroethidium (DHE) | Superoxide (O₂•⁻) | Widely used for cellular superoxide detection.[12][13] | Can be oxidized to a non-specific fluorescent product (ethidium) in addition to the superoxide-specific product (2-hydroxyethidium), requiring careful analysis.[13] |
| Amplex™ Red | Hydrogen Peroxide (H₂O₂) | Highly sensitive and specific for H₂O₂ in the presence of horseradish peroxidase (HRP). | Requires an enzymatic reaction, which can be a limiting factor in some experimental setups. Reacts with other ROS besides hydroxyl radicals.[15][16] |
| Aminophenyl Fluorescein (APF) | Hydroxyl Radical (•OH), Peroxynitrite (ONOO⁻), Hypochlorite (⁻OCl) | High sensitivity and selectivity for highly reactive ROS.[15][16][17] | Less reactive with H₂O₂ and superoxide.[10] |
| Hydroxyphenyl Fluorescein (HPF) | Hydroxyl Radical (•OH), Peroxynitrite (ONOO⁻) | Similar to APF but with different selectivity; less reactive with hypochlorite.[10] | Less reactive with H₂O₂ and superoxide.[10] |
| HyPer | Hydrogen Peroxide (H₂O₂) | Genetically encoded, protein-based sensor offering high specificity for H₂O₂.[7][12] | Requires transfection of cells. |
| CellROX™ Green/Deep Red | General Oxidative Stress | Simple to use. The deep red variant is suitable for multiplexing with GFP-based reporters.[11] Fixable after formaldehyde fixation.[11] | General oxidative stress indicator, not specific to a particular ROS. |
Quantitative Performance Data
The following table presents the relative fluorescence response of H2DCFDA (the parent compound of this compound) and more specific probes to various ROS. This data highlights the broad reactivity of the DCF-based probes compared to the more selective APF and HPF.
| Generating System for ROS | H2DCFDA Fluorescence Response | APF Fluorescence Response | HPF Fluorescence Response* |
| Peroxynitrite (ONOO⁻) , 10 µM | 1400 | 1200 | 2500 |
| Hydroxyl Radical (•OH) , 100 µM Fe²⁺ + 1 mM H₂O₂ | 7400 | 1200 | 730 |
| Hypochlorite Anion (⁻OCl) , 3 µM | 86 | 3600 | 6 |
| Nitric Oxide (NO) , 100 µM NOC-7 | 26 | <1 | 5 |
| Superoxide Anion (O₂•⁻) , 100 µM KO₂ | 67 | 6 | 8 |
| Auto-oxidation (2.5 hours light exposure) | 2000 | <1 | <1 |
*Data adapted from Thermo Fisher Scientific, representing the fluorescence of the oxidized probe in a cell-free system. Higher values indicate a stronger response.[10]
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying biology and experimental procedures, the following diagrams illustrate a simplified ROS signaling pathway and a typical experimental workflow for ROS detection.
References
- 1. Generating and Detecting Reactive Oxygen Species—Section 18.2 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 2. biocompare.com [biocompare.com]
- 3. CM-H2DCFDA (General Oxidative Stress Indicator) | LabX.com [labx.com]
- 4. researchgate.net [researchgate.net]
- 5. Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA) [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. Quantifying ROS levels using CM-H2DCFDA and HyPer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Small-molecule luminescent probes for the detection of cellular oxidizing and nitrating species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of ROS Using Oxidized DCFDA and Flow-Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 10. Fluorescence response of APF, HPF and H2DCFDA to various reactive oxygen species (ROS)—Table 18.4 | Thermo Fisher Scientific - US [thermofisher.com]
- 11. CM-H2DCFDA (General Oxidative Stress Indicator) - FAQs [thermofisher.com]
- 12. masi.eu [masi.eu]
- 13. Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MitoSOX-Based Flow Cytometry for Detecting Mitochondrial ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparison of fluorescence-based techniques for the quantification of particle-induced hydroxyl radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparison of fluorescence-based techniques for the quantification of particle-induced hydroxyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to 5-CM-H2Dcfda for Intracellular ROS Detection
For researchers, scientists, and drug development professionals, the accurate measurement of reactive oxygen species (ROS) is crucial for understanding cellular signaling, oxidative stress, and the efficacy of novel therapeutics. This guide provides a comprehensive cross-validation of 5-(and-6)-chloromethyl-2',7'-dichlorodihydrofluorescein diacetate (5-CM-H2Dcfda) with other established methods for ROS detection, supported by experimental data and detailed protocols.
Introduction to this compound
This compound is a widely used fluorescent probe for the detection of general oxidative stress within living cells. Its cell-permeant nature allows it to passively diffuse across the cell membrane. Once inside, intracellular esterases cleave the acetate groups, and the chloromethyl group reacts with intracellular thiols, leading to better retention compared to its predecessor, H2DCFDA.[1] Subsequent oxidation by various ROS converts the non-fluorescent molecule into the highly fluorescent 2',7'-dichlorofluorescein (DCF), which can be quantified using fluorescence microscopy or flow cytometry.
Cross-Validation with Alternative ROS Detection Methods
While this compound is a versatile tool, it is essential to understand its performance in relation to other available methods. This section compares this compound with genetically encoded sensors, other fluorescent probes, and a non-fluorescent technique, highlighting their respective advantages and limitations.
Quantitative Data Comparison
The following table summarizes the key performance characteristics of this compound and its alternatives. The data presented is a synthesis of information from various research articles and technical datasheets.
| Method | Principle | Detected Species | Advantages | Limitations | Typical Working Concentration | Excitation/Emission (nm) |
| This compound | Chemical Probe | General ROS (H₂O₂, •OH, ONOO⁻) | Good cellular retention, commercially available, easy to use. | Lacks specificity, can be auto-oxidized, potential for photo-instability. | 1-10 µM | ~495 / ~525 |
| HyPer/SypHer | Genetically Encoded Sensor | Specifically H₂O₂ | High specificity, ratiometric imaging possible, can be targeted to specific organelles.[2][3][4] | Requires transfection, potential for altered cellular physiology, slower response time.[5][6] | N/A (expressed) | ~420 & ~500 / ~516 |
| MitoSOX™ Red | Chemical Probe | Mitochondrial Superoxide (O₂⁻) | Specific for mitochondrial superoxide, widely used and validated.[7] | Can be oxidized by other species at high concentrations, potential for artifacts. | 2.5-5 µM | ~510 / ~580 |
| Amplex™ Red | Chemical Probe | Extracellular H₂O₂ | High sensitivity and specificity for H₂O₂, stable signal.[8][9][10] | Measures extracellular ROS, requires horseradish peroxidase (HRP). | 50-100 µM | ~570 / ~585 |
| EPR with Spin Trapping | Spectroscopic Technique | Specific radical species (•OH, O₂⁻) | Highly specific and quantitative, considered the gold standard for radical detection.[11][12] | Requires specialized equipment, lower sensitivity than fluorescence, technically demanding. | Varies with spin trap | N/A |
Experimental Workflow for ROS Detection
The following diagram illustrates a general experimental workflow for detecting intracellular ROS using a fluorescent probe like this compound.
Detailed Experimental Protocols
To ensure reproducibility and accurate comparison, detailed experimental protocols for this compound and a key alternative, the genetically encoded sensor HyPer, are provided below.
This compound Protocol for Flow Cytometry
-
Cell Preparation: Culture cells to the desired density in a multi-well plate. Treat cells with the compounds of interest for the desired time.
-
Probe Preparation: Prepare a 1 to 10 mM stock solution of this compound in anhydrous DMSO. Immediately before use, dilute the stock solution in serum-free medium or PBS to a final working concentration of 1-10 µM.
-
Cell Staining: Remove the culture medium and wash the cells once with warm PBS. Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
Data Acquisition: After incubation, discard the loading solution and wash the cells twice with PBS. Harvest the cells (e.g., by trypsinization) and resuspend them in PBS. Analyze the fluorescence of the cell suspension using a flow cytometer with excitation at ~488 nm and emission at ~525 nm.
HyPer Genetically Encoded Sensor Protocol
-
Transfection: Transfect the cells with a plasmid encoding the HyPer sensor using a suitable transfection reagent. For transient expression, experiments can be performed 24-48 hours post-transfection. For stable expression, select transfected cells using an appropriate antibiotic.
-
Cell Preparation: Plate the HyPer-expressing cells in a suitable imaging dish or plate. Treat the cells with the experimental compounds.
-
Imaging: Image the cells using a fluorescence microscope equipped with two excitation filters (e.g., ~420 nm and ~500 nm) and one emission filter (~516 nm).
-
Data Analysis: Acquire images at both excitation wavelengths. The ratio of the fluorescence intensity at 500 nm to that at 420 nm is calculated for each cell or region of interest. An increase in this ratio indicates an increase in intracellular H₂O₂.
ROS-Mediated Signaling Pathway: NF-κB Activation
Reactive oxygen species are not merely damaging agents but also act as second messengers in various signaling pathways. A prominent example is the activation of the transcription factor NF-κB, which plays a critical role in inflammation, immunity, and cell survival.
In this pathway, various stimuli can lead to the production of intracellular ROS. These ROS can activate the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. This phosphorylation marks IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal of NF-κB, allowing it to translocate to the nucleus and activate the transcription of target genes involved in inflammation and cell survival.[13][14][15][16]
Conclusion
This compound remains a valuable and accessible tool for the general detection of intracellular ROS. However, for studies requiring higher specificity for a particular ROS or for longitudinal studies in the same cell population, genetically encoded sensors like HyPer offer significant advantages. The choice of method should be guided by the specific research question, the biological system under investigation, and the available instrumentation. By understanding the strengths and weaknesses of each technique, researchers can select the most appropriate tool for robust and reliable ROS measurement.
References
- 1. researchgate.net [researchgate.net]
- 2. Evrogen HyPer: Detailed description [evrogen.com]
- 3. Quantifying ROS levels using CM-H2DCFDA and HyPer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.wur.nl [research.wur.nl]
- 5. Ultra-fast genetically encoded sensor for precise real-time monitoring of physiological and pathophysiological peroxide dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fluorescent probes for the detection of reactive oxygen species in human spermatozoa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. signosisinc.com [signosisinc.com]
- 9. Invitrogen Amplex Red Hydrogen Peroxide/Peroxidase Assay Kit 500 Assays | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 10. Detection of Hydrogen Peroxide Production in the Isolated Rat Lung Using Amplex Red - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
- 14. dovepress.com [dovepress.com]
- 15. frontiersin.org [frontiersin.org]
- 16. Pathophysiology of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Reactive Oxygen Species (ROS) Quantification: Limitations of 5-CM-H2DCFDA and a Comparison of Alternative Probes
For researchers, scientists, and drug development professionals, the accurate measurement of reactive oxygen species (ROS) is crucial for understanding cellular signaling, oxidative stress, and the efficacy of novel therapeutics. For years, 5-(and-6)-carboxy-2',7'-dichlorodihydrofluorescein diacetate (5-CM-H2DCFDA) has been a widely used fluorescent probe for detecting intracellular ROS. However, its inherent limitations can lead to ambiguous and sometimes misleading results. This guide provides a critical evaluation of this compound, presents a comparative analysis of alternative ROS probes with supporting data, and offers detailed experimental protocols to aid in the selection of the most appropriate tool for your research needs.
The Pitfalls of a Generalist: Understanding the Limitations of this compound
This compound is a cell-permeant dye that, upon entering the cell, is deacetylated by intracellular esterases to the non-fluorescent 2',7'-dichlorodihydrofluorescein (H2DCF). In the presence of certain ROS, H2DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). While its chloromethyl group improves cellular retention compared to its predecessor H2DCFDA, several significant drawbacks compromise its utility for precise ROS quantification.[1][2]
A primary limitation is its lack of specificity . This compound is not a specific detector of any single ROS. It can be oxidized by a variety of reactive species, including hydroxyl radicals (•OH), peroxynitrite (ONOO-), and carbonate radicals, but it does not react directly with hydrogen peroxide (H2O2), a key signaling molecule.[3][4] This broad reactivity makes it difficult to attribute an increase in fluorescence to a specific ROS, complicating the interpretation of experimental results.
Furthermore, the probe is susceptible to autoxidation , particularly when exposed to light, which can lead to the generation of a fluorescent signal in the absence of cellular ROS, resulting in false positives.[5] The intracellular chemistry of DCF is also complex; its fluorescence can be artifactually amplified through a redox-cycling mechanism involving an intermediate radical, further skewing quantitative analysis.[4] Finally, issues such as dye accumulation in intracellular vesicles can lead to heterogeneous staining and non-linear fluorescent responses.[6]
A Comparative Look at Alternative ROS Probes
Given the limitations of this compound, a variety of alternative probes have been developed with improved specificity and performance characteristics. The following table provides a quantitative comparison of some of the most common alternatives.
| Probe | Target ROS | Excitation (nm) | Emission (nm) | Advantages | Limitations |
| This compound | General Oxidative Stress | ~495 | ~527 | Good cellular retention.[1][2] | Lack of specificity, autoxidation, complex chemistry, indirect H2O2 detection.[3][4][5] |
| Dihydroethidium (DHE) | Superoxide (O2•−) | ~520 | ~610 | More specific for superoxide than DCF-based probes. | Can be oxidized by other species to form non-specific products.[7][8] HPLC analysis is recommended for specific detection of the superoxide product.[8] |
| MitoSOX™ Red | Mitochondrial Superoxide (O2•−) | ~510 | ~580 | Specifically targets mitochondria.[9][10] | Can be oxidized by other ROS, leading to non-specific signals.[7][8] |
| Amplex™ Red | Hydrogen Peroxide (H2O2) | ~571 | ~585 | Highly sensitive and specific for H2O2.[11][12] | Cell-impermeable, measures extracellular H2O2.[13] The reagent is unstable and the assay should be performed in the dark.[11][13] |
| HyPer (Genetically Encoded) | Hydrogen Peroxide (H2O2) | ~420 and ~500 (ratiometric) | ~516 | Ratiometric detection minimizes artifacts from probe concentration.[4][14] Highly specific for H2O2 and allows for dynamic measurements in living cells.[4][6] | Requires transfection of cells. The sensor's response can be pH-sensitive, although newer versions like HyPer7 have improved pH stability.[5][15] |
| CellROX™ Green | General Oxidative Stress | ~485 | ~520 | Photostable and compatible with fixation and permeabilization.[16][17] | Measures general oxidative stress, not a specific ROS. |
| CellROX™ Deep Red | General Oxidative Stress | ~640 | ~665 | Photostable, suitable for multiplexing.[16][17] | Measures general oxidative stress. |
| BODIPY™ 581/591 C11 | Lipid Peroxidation | 581/591 (reduced), 488/510 (oxidized) | Ratiometric | Ratiometric detection of lipid peroxidation.[1][18] | Specific for lipid peroxidation, not other ROS. |
Visualizing the Pathways and Processes
To better understand the biological context and experimental procedures, the following diagrams illustrate key concepts in ROS biology and quantification.
Caption: Simplified overview of major enzymatic sources of cellular ROS and their subsequent conversions.
Caption: A generalized workflow for measuring intracellular ROS using fluorescent probes.
Detailed Experimental Protocols
To ensure reproducibility and accuracy, detailed methodologies for the use of these probes are essential.
Protocol 1: General Oxidative Stress Detection with CellROX™ Green Reagent
Materials:
-
CellROX™ Green Reagent (stock solution in DMSO)
-
Live cells cultured in appropriate medium
-
Phosphate-buffered saline (PBS)
-
Optional: N-acetylcysteine (NAC) as a positive control inhibitor
-
Fluorescence microscope, flow cytometer, or microplate reader
Procedure:
-
Culture cells to the desired confluency in a suitable plate or dish.
-
Optional: Pre-incubate cells with NAC (e.g., 1-5 mM) for 1 hour to scavenge ROS and serve as a negative control for staining.
-
Prepare the CellROX™ Green working solution by diluting the stock solution in complete culture medium to a final concentration of 5 µM.
-
Remove the culture medium from the cells and add the CellROX™ Green working solution.
-
Incubate the cells for 30 minutes at 37°C, protected from light.
-
Wash the cells three times with PBS.
-
Image the cells immediately using a fluorescence microscope with a standard FITC filter set (excitation/emission ~485/520 nm). For flow cytometry, harvest the cells and analyze using the appropriate laser and filter combination. For plate reader analysis, measure the fluorescence intensity.
Protocol 2: Specific Detection of Mitochondrial Superoxide with MitoSOX™ Red
Materials:
-
MitoSOX™ Red reagent (stock solution in DMSO)
-
Live cells cultured in appropriate medium
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺
-
Optional: Antimycin A or Menadione as a positive control for superoxide production
-
Fluorescence microscope or flow cytometer
Procedure:
-
Culture cells to the desired confluency.
-
Prepare a 5 µM working solution of MitoSOX™ Red in warm HBSS.
-
Wash the cells once with warm HBSS.
-
Add the MitoSOX™ Red working solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.
-
Wash the cells gently three times with warm HBSS.
-
Image the cells immediately using a fluorescence microscope with a rhodamine filter set (excitation/emission ~510/580 nm). For flow cytometry, harvest and analyze the cells.
Protocol 3: Ratiometric Measurement of Intracellular H2O2 with HyPer
Materials:
-
Cells transiently or stably expressing the HyPer biosensor
-
Imaging medium (e.g., HBSS)
-
Optional: Exogenous H2O2 as a positive control
-
Fluorescence microscope equipped with two excitation filters (e.g., 420 nm and 500 nm) and one emission filter (~516 nm)
Procedure:
-
Culture cells expressing the HyPer biosensor on a suitable imaging dish.
-
Replace the culture medium with imaging medium.
-
Acquire baseline fluorescence images using both excitation wavelengths.
-
Apply the experimental stimulus.
-
Acquire a time-lapse series of fluorescence images at both excitation wavelengths.
-
For data analysis, calculate the ratio of the fluorescence intensity from the 500 nm excitation to the 420 nm excitation for each cell or region of interest over time. An increase in this ratio indicates an increase in intracellular H2O2.
Conclusion
References
- 1. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) (#95978) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 2. 2.7. Amplex Red hydrogen peroxide assay [bio-protocol.org]
- 3. Measurement of lipid peroxidation by C11-BODIPY 581/591. [bio-protocol.org]
- 4. evrogen.com [evrogen.com]
- 5. researchgate.net [researchgate.net]
- 6. Using Hyper as a molecular probe to visualize hydrogen peroxide in living plant cells: An updated method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MitoSOX | AAT Bioquest [aatbio.com]
- 8. researchgate.net [researchgate.net]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Amplex Red Assay for Measuring Hydrogen Peroxide Production from Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 13. bmglabtech.com [bmglabtech.com]
- 14. Measuring Intracellular H2O2 in Intact Human Cells Using the Genetically Encoded Fluorescent Sensor HyPer7 [bio-protocol.org]
- 15. Measuring Intracellular H2O2 in Intact Human Cells Using the Genetically Encoded Fluorescent Sensor HyPer7 [en.bio-protocol.org]
- 16. Generating and Detecting Reactive Oxygen Species—Section 18.2 | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. tools.thermofisher.com [tools.thermofisher.com]
- 18. abpbio.com [abpbio.com]
Validating 5-CM-H2Dcfda Fluorescence: A Comparative Guide with Positive Controls
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of validating the fluorescence of 5-(and-6)-chloromethyl-2',7'-dichlorodihydrofluorescein diacetate (5-CM-H2Dcfda), a widely used indicator for reactive oxygen species (ROS). We offer an objective comparison with alternative probes and furnish detailed experimental data and protocols to ensure robust and reliable results in your research.
Performance Comparison of ROS Probes
While this compound is a versatile probe for general oxidative stress, several alternatives exist with varying specificities and properties. The following table summarizes key quantitative and qualitative performance metrics to aid in probe selection.
| Feature | This compound | H2DCFDA | HyPer (Genetically Encoded) |
| Cellular Retention | Excellent | Poor (can leak from cells) | Excellent (expressed intracellularly) |
| Specificity | General ROS (H₂O₂, •OH, ONOO⁻) | General ROS (H₂O₂, •OH, ONOO⁻) | Specific for H₂O₂ |
| Dynamic Range | Wide, dependent on cell type and stimulus | Similar to CM-H2Dcfda but can be affected by leakage | Ratiometric, providing a stable baseline |
| Photostability | Moderate | Moderate | High |
| Fixability | No | No | Yes (protein-based) |
| Toxicity | Low at working concentrations | Low at working concentrations | Very low, as it is a protein |
Mechanism of Action and Validation Workflow
The following diagrams illustrate the mechanism of this compound activation and a typical experimental workflow for its validation using positive controls.
Experimental Protocols
Detailed methodologies for validating this compound fluorescence using common positive controls are provided below.
Positive Control 1: Tert-butyl hydroperoxide (TBHP)
TBHP is a stable organic peroxide that induces oxidative stress.
Protocol for Fluorescence Microscopy:
-
Cell Preparation: Seed cells on a suitable imaging dish or plate and allow them to adhere overnight.
-
TBHP Treatment: Prepare a working solution of TBHP in your cell culture medium. A typical concentration range is 50-200 µM.[1] Incubate the cells with the TBHP solution for 30-60 minutes at 37°C.[1]
-
Probe Loading: Remove the TBHP-containing medium and wash the cells once with a balanced salt solution (e.g., HBSS).
-
Staining: Add the this compound working solution (typically 5-10 µM in HBSS) to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
Washing: Remove the staining solution and wash the cells twice with HBSS.
-
Imaging: Immediately visualize the cells using a fluorescence microscope with standard FITC filter sets (excitation ~495 nm, emission ~529 nm).
Positive Control 2: Phorbol 12-myristate 13-acetate (PMA)
PMA is a protein kinase C (PKC) activator that can stimulate the production of ROS in certain cell types, particularly phagocytic cells.
Protocol for Flow Cytometry:
-
Cell Preparation: Prepare a single-cell suspension of your cells of interest in a suitable buffer (e.g., PBS with calcium and magnesium).
-
PMA Stimulation: Add PMA to the cell suspension at a final concentration of 50-100 ng/mL. Incubate for 15-30 minutes at 37°C.
-
Probe Loading: Add this compound to the cell suspension to a final concentration of 5-10 µM.
-
Incubation: Incubate the cells for an additional 15-30 minutes at 37°C, protected from light.
-
Analysis: Analyze the cells directly on a flow cytometer, measuring the green fluorescence in the FITC channel.
Data Presentation: Expected Results
The use of positive controls should yield a significant increase in this compound fluorescence compared to untreated control cells. The magnitude of this increase will be dependent on the cell type, the concentration of the positive control, and the incubation times.
| Treatment | Fold Increase in Fluorescence (Arbitrary Units) |
| Untreated Control | 1.0 |
| TBHP (100 µM) | 3.5 - 5.0 |
| PMA (100 ng/mL) | 2.5 - 4.0 |
Note: The values in this table are representative and may vary between experiments. It is crucial to establish these parameters in your specific experimental system.
Signaling Pathway Involvement
The induction of ROS by positive controls like PMA involves specific cellular signaling pathways.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for 5-CM-H2Dcfda
For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals
The proper handling and disposal of laboratory chemicals are paramount to ensuring a safe working environment and preventing environmental contamination. This document provides essential, step-by-step guidance for the safe disposal of 5-CM-H2Dcfda (5-(and-6)-Carboxy-2',7'-dichlorodihydrofluorescein diacetate), a fluorescent dye commonly used in research. Adherence to these procedures is critical for minimizing risks and complying with safety regulations.
Chemical Hazard and Safety Summary
Based on the Safety Data Sheet (SDS) for 5(6)-CARBOXY-2',7'-DICHLOROFLUORESCEIN, the parent compound of this compound, the substance presents the following hazards:
| Hazard Statement | Description | GHS Code |
| Causes skin irritation | Contact with skin may cause redness and discomfort. | H315 |
| Causes serious eye irritation | Contact with eyes may cause significant and potentially damaging irritation. | H319 |
| May cause respiratory irritation | Inhalation of dust or fumes may irritate the respiratory tract. | H335 |
Source: Safety Data Sheet for 5(6)-CARBOXY-2',7'-DICHLOROFLUORESCEIN[1]
Personal Protective Equipment (PPE)
Before handling this compound, all personnel must be equipped with the following personal protective equipment:
-
Protective Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles to prevent eye contact.
-
Protective Clothing: A lab coat or other protective clothing is necessary to prevent skin contact.
-
Respiratory Protection: If working with the powdered form or in a poorly ventilated area, use a respirator.
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with all applicable local, state, and federal regulations. The SDS for the parent compound specifies that the contents and container should be disposed of at an appropriate treatment and disposal facility.[1] The following protocol outlines the necessary steps for proper disposal:
-
Waste Collection:
-
Do not dispose of this compound, whether in solid form or in solution, down the drain or in the regular trash.[2][3]
-
Collect all waste containing this chemical in a designated and clearly labeled hazardous waste container.
-
The container must be compatible with the chemical and have a secure lid to prevent spills and evaporation.
-
-
Labeling of Waste Container:
-
The waste container must be clearly labeled with the words "Hazardous Waste."
-
The label should also include the full chemical name: "this compound (5-(and-6)-Carboxy-2',7'-dichlorodihydrofluorescein diacetate)" and list all constituents and their approximate percentages.[2]
-
-
Storage of Chemical Waste:
-
Store the hazardous waste container in a designated satellite accumulation area within the laboratory.[2]
-
This area should be in a well-ventilated location, such as a fume hood, to minimize inhalation exposure.[2]
-
Ensure the container is stored in a secondary containment unit to prevent the spread of material in case of a leak.[2]
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Follow your institution's specific procedures for requesting a waste pickup.[2]
-
-
Handling Spills:
-
In the event of a spill, evacuate the immediate area to prevent exposure.
-
Ensure adequate ventilation.[4]
-
Wearing full personal protective equipment, carefully clean up the spill.
-
For solid spills, gently sweep or scoop the material to avoid creating dust.
-
For liquid spills, use an absorbent material to contain and collect the waste.
-
Place all contaminated materials, including cleaning supplies, into the designated hazardous waste container.
-
Wash the spill area thoroughly with soap and water after the cleanup is complete.[4]
-
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
